molecular formula C7H9N3O B582075 5-amino-N-methylpyridine-2-carboxamide CAS No. 941284-74-8

5-amino-N-methylpyridine-2-carboxamide

Cat. No.: B582075
CAS No.: 941284-74-8
M. Wt: 151.169
InChI Key: DGJHRTZAESSBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-methylpyridine-2-carboxamide ( 941284-74-8) is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . This pyridine carboxamide derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the discovery and development of novel small-molecule inhibitors . Compounds based on the pyridine carboxamide scaffold, such as this reagent, are of significant interest in drug discovery. Research indicates that substituted pyridine carboxamides can function as potent allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) . SHP2 is a crucial signaling protein implicated in the regulation of key cellular pathways like RAS-ERK, and its aberrant activity is associated with various cancers . Therefore, this compound is a key intermediate for researchers working on oncology-targeted therapies and exploring mechanisms to overcome drug resistance in cancers such as leukemia and solid tumors . As a supplier, we provide this product for research purposes. It is supplied with batch-specific documentation and requires storage in a dark place under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJHRTZAESSBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5-amino-N-methylpyridine-2-carboxamide" CAS number 941284-74-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 941284-74-8 Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol [1]

Executive Summary

5-Amino-N-methylpyridine-2-carboxamide (CAS 941284-74-8) is a high-value heterocyclic building block predominantly utilized in the synthesis of small-molecule kinase inhibitors and epigenetic modulators.[2] Its structural core—a 2,5-disubstituted pyridine—serves as a critical pharmacophore, providing a robust hydrogen-bonding motif capable of interacting with the hinge region of ATP-binding pockets in enzymes such as Janus Kinases (JAK) and the Menin-MLL complex.

This guide details the chemical architecture, validated synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Profile & Molecular Architecture

Structural Analysis

The molecule features a pyridine ring substituted at the 2-position with an N-methylcarboxamide group and at the 5-position with a primary amine. This arrangement creates a "push-pull" electronic system where the electron-withdrawing amide at C2 and the electron-donating amine at C5 modulate the basicity of the pyridine nitrogen.

PropertyValueNote
IUPAC Name 5-amino-N-methylpyridine-2-carboxamide
Appearance Pale yellow to off-white solidAmine oxidation can darken color over time.
Melting Point 141–143 °CTypical range for pure crystalline form.
pKa (Pyridine N) ~3.5 (Estimated)Reduced basicity due to C2-carbonyl withdrawal.
pKa (Aniline NH₂) ~4.0 (Estimated)Weakly basic; nucleophilic but less reactive than alkyl amines.
Solubility DMSO, Methanol, DMFSparingly soluble in non-polar solvents (DCM, Hexane).
Analytical Fingerprint[2]
  • ¹H NMR (DMSO-d₆): Distinct signals include the amide doublet (~8.4 ppm, J=4.5 Hz), the pyridine aromatic protons (typically three distinct signals due to asymmetry), and the broad singlet of the NH₂ group (~5.5–6.0 ppm).

  • LC-MS: Protonated molecular ion [M+H]⁺ at m/z 152.1.

Synthetic Pathways & Optimization

The synthesis of CAS 941284-74-8 is most reliably achieved via the Nitro-Reduction Pathway . This route is preferred over direct amination of halopyridines due to higher yields and cleaner impurity profiles.

Route A: The Nitro-Reduction Protocol (Recommended)

This two-step sequence starts from commercially available 5-nitro-2-pyridinecarboxylic acid.

Step 1: Amide Coupling

Activation of the carboxylic acid followed by displacement with methylamine.

  • Reagents: 5-nitro-2-pyridinecarboxylic acid, Thionyl Chloride (SOCl₂) or HATU, Methylamine (THF solution).

  • Protocol:

    • Suspend 5-nitro-2-pyridinecarboxylic acid in dry DCM.

    • Add SOCl₂ (1.5 eq) and catalytic DMF. Reflux for 2 hours to form the acid chloride.

    • Concentrate to remove excess SOCl₂.

    • Redissolve in DCM, cool to 0°C, and add Methylamine (2.0 eq) with TEA (1.5 eq).

    • Critical Control: Maintain temperature <5°C to prevent side reactions at the pyridine ring.

Step 2: Nitro Group Reduction

Catalytic hydrogenation is the gold standard for this transformation, ensuring complete conversion without over-reduction of the pyridine ring.

  • Reagents: H₂ (1 atm or balloon), 10% Pd/C, Methanol.

  • Protocol:

    • Dissolve the nitro-amide intermediate in Methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere at RT for 4–6 hours.

    • Monitoring: Monitor via TLC (10% MeOH in DCM) or LC-MS. Disappearance of the nitro peak (M+H 182) and appearance of the amine (M+H 152) confirms completion.

    • Workup: Filter through Celite® under nitrogen (pyrophoric catalyst hazard) and concentrate.

Route B: Buchwald-Hartwig Amination (Alternative)

Used when starting from 5-bromo-N-methylpicolinamide.

  • Catalyst: Pd₂(dba)₃ / Xantphos.

  • Nitrogen Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.

  • Note: This route is more expensive and generally reserved for late-stage functionalization if the nitro precursor is unavailable.

Synthetic Workflow Diagram

Synthesis cluster_0 Critical Control Point Start 5-Nitro-2-pyridinecarboxylic acid (Starting Material) Step1 Activation (SOCl2 or HATU) Start->Step1 Inter1 Acid Chloride / Active Ester Step1->Inter1 Step2 Amidation (MeNH2, TEA, 0°C) Inter1->Step2 Inter2 N-methyl-5-nitropicolinamide (Intermediate) Step2->Inter2 Step3 Reduction (H2, Pd/C, MeOH) Inter2->Step3 Product 5-Amino-N-methylpyridine-2-carboxamide (CAS 941284-74-8) Step3->Product

Figure 1: Validated synthetic workflow via the Nitro-Reduction pathway.

Medicinal Chemistry Applications

The "Hinge Binder" Motif

In kinase drug discovery, the ATP-binding pocket (hinge region) requires specific hydrogen bond donor/acceptor pairs. CAS 941284-74-8 is an ideal fragment for this purpose:

  • Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the kinase backbone NH.

  • Donor: The Exocyclic Amide NH donates a hydrogen bond to the kinase backbone Carbonyl.

  • Vector: The 5-amino group serves as a vector for growing the molecule into the "selectivity pocket" or solvent-exposed region.

Case Study: JAK & Menin-MLL Inhibitors

Recent patent literature (e.g., EP4265254A2) highlights the use of aminopyridine-carboxamides in constructing Imidazo[4,5-b]pyridine scaffolds.

  • Mechanism: The 5-amino group of the title compound is cyclized (often with an ortho-halo intermediate) to form a fused bicyclic system.

  • Utility: This scaffold rigidity improves potency and selectivity against Janus Kinases (JAK1/TYK2) and Menin-MLL protein-protein interaction sites.

Pharmacophore Interaction Diagram

Pharmacophore Kinase_NH Kinase Backbone (NH Donor) Ligand_N Pyridine N (Acceptor) Kinase_NH->Ligand_N H-Bond Kinase_CO Kinase Backbone (C=O Acceptor) Ligand_NH Amide NH (Donor) Ligand_NH->Kinase_CO H-Bond Ligand_5NH2 5-NH2 Group (Growth Vector) Selectivity Pocket Selectivity Pocket Ligand_5NH2->Selectivity Pocket Derivatization

Figure 2: Schematic interaction of the aminopyridine scaffold with a kinase hinge region.

Handling & Stability Protocols

Storage & Stability
  • Oxidation Sensitivity: Primary aromatic amines are prone to oxidation (browning) upon exposure to air and light.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: >12 months if stored properly in amber vials.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling, especially during the amidation step involving acid chlorides.

References

  • PubChem. 5-amino-N-methylpyridine-2-carboxamide (Compound).[3] National Library of Medicine. Available at: [Link]

  • Google Patents.Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof (EP4265254A2).
  • Common Organic Chemistry. Nitro Reduction: Catalytic Hydrogenation. Available at: [Link]

Sources

An In-depth Technical Guide to 5-amino-N-methylpyridine-2-carboxamide: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-amino-N-methylpyridine-2-carboxamide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific data on this molecule is emerging, this document synthesizes available information and draws logical inferences from structurally related analogs to present a detailed analysis of its molecular structure, physicochemical properties, a proposed synthetic route, and its potential as a valuable building block in medicinal chemistry. This guide is intended to be a foundational resource, fostering further investigation into the therapeutic potential of this and related aminopyridine scaffolds.

Introduction: The Significance of the Aminopyridine Moiety

The pyridine ring is a fundamental heterocyclic scaffold frequently incorporated into the design of therapeutic agents. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its overall favorable pharmacokinetic profile make it a "privileged" structure in medicinal chemistry. When substituted with an amino group, the resulting aminopyridine core offers additional opportunities for molecular interactions and functionalization. Aminopyridine derivatives have demonstrated a wide array of biological activities, including but not limited to, antitumor, anti-inflammatory, antibacterial, and antiviral properties. 5-amino-N-methylpyridine-2-carboxamide belongs to this important class of compounds and holds considerable potential for the development of novel therapeutics. This guide will delve into the technical details of this molecule, providing a solid foundation for its exploration in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-amino-N-methylpyridine-2-carboxamide is characterized by a pyridine ring substituted with an amino group at the 5-position and an N-methylcarboxamide group at the 2-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

PropertyValue/PredictionSource
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
CAS Number 941284-74-8
Predicted LogP 0.5 - 1.5Inferred from related structures
Predicted pKa 4.0 - 5.0 (pyridinium ion)Inferred from related structures
Predicted Solubility Moderately soluble in polar organic solventsInferred from related structures
Appearance Likely a solid at room temperatureInferred from related structures

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

N1 [label="N", pos="0,1.5!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-0.75,-1.3!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0.75,-1.3!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="1.3,0.75!", fontsize=12, fontcolor="#202124"]; N_amino [label="N", pos="2.6,-1.5!", fontsize=12, fontcolor="#4285F4"]; H1_amino [label="H", pos="3.1,-1.0!", fontsize=12, fontcolor="#202124"]; H2_amino [label="H", pos="3.1,-2.0!", fontsize=12, fontcolor="#202124"]; C_amide [label="C", pos="-2.6,-1.5!", fontsize=12, fontcolor="#202124"]; O_amide [label="O", pos="-3.1,-1.0!", fontsize=12, fontcolor="#EA4335"]; N_methyl [label="N", pos="-3.1,-2.0!", fontsize=12, fontcolor="#4285F4"]; H_methyl [label="H", pos="-3.6,-1.5!", fontsize=12, fontcolor="#202124"]; C_methyl [label="C", pos="-3.6,-2.5!", fontsize=12, fontcolor="#202124"]; H1_methyl [label="H", pos="-4.1,-2.0!", fontsize=12, fontcolor="#202124"]; H2_methyl [label="H", pos="-4.1,-3.0!", fontsize=12, fontcolor="#202124"]; H3_methyl [label="H", pos="-3.1,-3.0!", fontsize=12, fontcolor="#202124"];

C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- N1 [style=solid]; N1 -- C2 [style=double]; C5 -- N_amino [style=solid]; N_amino -- H1_amino [style=solid]; N_amino -- H2_amino [style=solid]; C2 -- C_amide [style=solid]; C_amide -- O_amide [style=double]; C_amide -- N_methyl [style=solid]; N_methyl -- H_methyl [style=solid]; N_methyl -- C_methyl [style=solid]; C_methyl -- H1_methyl [style=solid]; C_methyl -- H2_methyl [style=solid]; C_methyl -- H3_methyl [style=solid]; }

Caption: 2D Molecular Structure of 5-amino-N-methylpyridine-2-carboxamide.

Spectroscopic Characteristics (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being influenced by the positions of the amino and N-methylcarboxamide substituents. A singlet for the N-methyl group and a broad singlet for the amino protons are also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring and the carbonyl carbon of the amide group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and the C=C and C=N stretching vibrations of the pyridine ring. The N-H stretching vibrations for a similar compound, 2-amino-5-methylpyridine, appear around 3444 and 3335 cm⁻¹.[2]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.17 g/mol ). Fragmentation patterns would likely involve the loss of the N-methylcarboxamide side chain and other characteristic cleavages of the pyridine ring.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5-amino-N-methylpyridine-2-carboxamide can be envisioned starting from commercially available 5-aminopyridine-2-carboxylic acid. This multi-step synthesis involves standard organic transformations, ensuring a reliable and scalable protocol.

Synthesis_Pathway A 5-Aminopyridine-2-carboxylic acid B Protection of Amino Group (e.g., Boc-anhydride, base) A->B Step 1 C 5-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid B->C D Amide Coupling (Methylamine, coupling agent e.g., HATU, EDCI) C->D Step 2 E 5-(tert-butoxycarbonylamino)-N-methylpyridine-2-carboxamide D->E F Deprotection (e.g., Trifluoroacetic acid) E->F Step 3 G 5-amino-N-methylpyridine-2-carboxamide F->G

Caption: Proposed synthetic pathway for 5-amino-N-methylpyridine-2-carboxamide.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established synthetic procedures for analogous compounds. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Protection of the Amino Group

  • To a solution of 5-aminopyridine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) at room temperature, add a base such as sodium hydroxide (1.1 eq).

  • To this mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid solution) to pH 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid.

Causality: The protection of the primary amine with a Boc group is a crucial step to prevent its interference in the subsequent amide coupling reaction. The Boc group is stable under the coupling conditions and can be readily removed in the final step.

Step 2: Amide Coupling

  • Dissolve the Boc-protected carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), to the solution.

  • Add a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).

  • To this activated mixture, add a solution of methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected amide.

Causality: The use of a peptide coupling agent is essential to activate the carboxylic acid for efficient amidation with the relatively non-nucleophilic methylamine. The choice of coupling agent and base can significantly impact the reaction yield and purity.

Step 3: Deprotection

  • Dissolve the crude 5-(tert-butoxycarbonylamino)-N-methylpyridine-2-carboxamide in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the final product, 5-amino-N-methylpyridine-2-carboxamide, with an organic solvent.

  • Purify the product by column chromatography on silica gel to obtain the pure compound.

Causality: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc protecting group without affecting the amide bond or the pyridine ring. The final basic workup is necessary to isolate the free amine.

Potential Applications in Drug Discovery

While the specific biological activity of 5-amino-N-methylpyridine-2-carboxamide has not been extensively reported, the aminopyridine scaffold is a cornerstone in the development of various therapeutic agents. Structurally similar compounds have shown promise in several disease areas.

As a Scaffold for Kinase Inhibitors

The pyridine ring, particularly when appropriately substituted, can serve as a hinge-binding motif in the ATP-binding pocket of protein kinases. The amino group at the 5-position and the N-methylcarboxamide at the 2-position provide vectors for further chemical modification to enhance potency and selectivity against specific kinase targets.

In the Development of Anticancer Agents

A study on 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone revealed their potential as inhibitors of ribonucleotide reductase, an important target in cancer therapy.[3][4] This suggests that derivatives of 5-amino-N-methylpyridine-2-carboxamide could be explored for similar antiproliferative activities.

As a Building Block for CNS-Active Compounds

The pyridine scaffold is present in numerous drugs that act on the central nervous system. The ability of the nitrogen atom in the pyridine ring to act as a hydrogen bond acceptor is a key feature for interaction with CNS targets.

Drug_Discovery_Potential 5-amino-N-methylpyridine-2-carboxamide 5-amino-N-methylpyridine-2-carboxamide Kinase Inhibitors Kinase Inhibitors 5-amino-N-methylpyridine-2-carboxamide->Kinase Inhibitors Hinge Binding Anticancer Agents Anticancer Agents 5-amino-N-methylpyridine-2-carboxamide->Anticancer Agents Bioisosterism CNS-Active Compounds CNS-Active Compounds 5-amino-N-methylpyridine-2-carboxamide->CNS-Active Compounds Scaffold Hopping Antimicrobial Agents Antimicrobial Agents 5-amino-N-methylpyridine-2-carboxamide->Antimicrobial Agents Pharmacophore Element

Caption: Potential applications of 5-amino-N-methylpyridine-2-carboxamide in drug discovery.

Conclusion and Future Directions

5-amino-N-methylpyridine-2-carboxamide represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This technical guide has provided a foundational understanding of its structure, properties, and a viable synthetic strategy. The true potential of this compound lies in its utility as a versatile building block for creating diverse chemical libraries for high-throughput screening against a multitude of biological targets. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its biological activity in various disease models. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective medicines based on the 5-aminopyridine scaffold.

References

  • Sunway Pharm Ltd. 5-Amino-N-methylpyridine-2-carboxamide. Available from: [Link]

  • Liu, M. C., Lin, T. S., Cory, J. G., Cory, A. H., & Sartorelli, A. C. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 39(13), 2586–2593. Available from: [Link]

  • ACS Publications. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Available from: [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

  • ResearchGate. Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Available from: [Link]

Sources

An In-depth Technical Guide to 5-amino-N-methylpyridine-2-carboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminopyridine Carboxamide Scaffold

The aminopyridine carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and serves as a versatile template for substitution. The presence of an amino group introduces a key site for hydrogen bonding and can significantly influence the basicity and overall polarity of the molecule. The carboxamide functional group is a classic bioisostere for carboxylic acids and esters, offering a combination of hydrogen bond donors and acceptors that are crucial for molecular recognition at biological targets. This guide focuses on the specific, albeit lesser-studied, compound, 5-amino-N-methylpyridine-2-carboxamide, providing a detailed exploration of its predicted properties and potential as a building block in drug discovery.

Structural and Physicochemical Properties

The structure of 5-amino-N-methylpyridine-2-carboxamide features a pyridine ring substituted with an amino group at the 5-position and an N-methylcarboxamide group at the 2-position. This arrangement of functional groups is expected to result in a molecule with a degree of polarity and the capacity for multiple hydrogen bonding interactions.

Predicted Physicochemical Data

Due to the absence of experimental data for 5-amino-N-methylpyridine-2-carboxamide, the following table presents computed properties for its close isomer, 3-amino-5-methylpyridine-2-carboxamide (CAS No. 1208081-47-3) , which can serve as a reasonable estimation.[1]

PropertyPredicted ValueSource
Molecular Formula C₇H₉N₃OPubChem[1]
Molecular Weight 151.17 g/mol PubChem[1]
XLogP3 0.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 151.074561919 DaPubChem[1]
Topological Polar Surface Area 82 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 160PubChem[1]

Note: These values are computationally derived and should be confirmed by experimental analysis.

Chemical Properties and Reactivity Profile

The chemical behavior of 5-amino-N-methylpyridine-2-carboxamide is dictated by its three key functional components: the pyridine ring, the primary amino group, and the secondary N-methylcarboxamide.

  • Basicity: The pyridine nitrogen and the exocyclic amino group both contribute to the basicity of the molecule. The lone pair of electrons on the pyridine nitrogen is generally available for protonation. The electronic nature of the substituents will influence the precise pKa. Aminopyridines are known to be significantly more basic than pyridine itself.[2]

  • Nucleophilicity of the Amino Group: The 5-amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. This functionality provides a handle for further structural elaboration.

  • Reactivity of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The amino group at the 5-position is an activating group, directing electrophilic substitution to the positions ortho and para to it (positions 4 and 6). However, the carboxamide group at the 2-position is deactivating. The overall reactivity towards electrophiles will be a balance of these competing effects.

  • The Carboxamide Linkage: The amide bond is relatively stable to hydrolysis but can be cleaved under strong acidic or basic conditions. The N-H proton of the amide is weakly acidic. The carbonyl oxygen is a hydrogen bond acceptor.

Proposed Synthesis Pathway

A plausible synthetic route to 5-amino-N-methylpyridine-2-carboxamide can be envisioned starting from the commercially available 5-aminopyridine-2-carboxylic acid. The synthesis involves two key steps: activation of the carboxylic acid and subsequent amidation.

Synthesis_Pathway cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_amidation Amidation A 5-Aminopyridine-2-carboxylic acid B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ DMF (cat.), DCM C 5-amino-N-methylpyridine-2-carboxamide B->C Methylamine (CH₃NH₂) Base (e.g., Et₃N), DCM

Figure 1: Proposed synthesis of 5-amino-N-methylpyridine-2-carboxamide.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 5-aminopyridine-2-carbonyl chloride (Acyl Chloride Intermediate)

  • To a stirred suspension of 5-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent in vacuo to yield the crude 5-aminopyridine-2-carbonyl chloride, which is typically used in the next step without further purification.

Causality Behind Experimental Choices: The use of oxalyl chloride or thionyl chloride are standard methods for converting carboxylic acids to the more reactive acyl chlorides. The addition of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride intermediate back to the carboxylic acid.

Step 2: Synthesis of 5-amino-N-methylpyridine-2-carboxamide

  • Dissolve the crude 5-aminopyridine-2-carbonyl chloride from the previous step in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, prepare a solution of methylamine (2.2 eq, either as a solution in a solvent like THF or bubbled in as a gas) and a non-nucleophilic base such as triethylamine (Et₃N) (1.5 eq) in anhydrous DCM.

  • Add the methylamine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-amino-N-methylpyridine-2-carboxamide.

Self-Validating System: The progress of each step should be monitored by an appropriate analytical technique such as TLC or LC-MS to ensure the consumption of the starting material and the formation of the product before proceeding to the next step or work-up. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine carboxamide scaffold is a versatile pharmacophore with a wide range of documented biological activities. While specific data for 5-amino-N-methylpyridine-2-carboxamide is lacking, its structural motifs suggest potential for activity in several therapeutic areas.

  • Antifungal Agents: Pyridine carboxamide derivatives have been investigated as potential succinate dehydrogenase (SDH) inhibitors with antifungal activity.[3] The structural features of 5-amino-N-methylpyridine-2-carboxamide make it a candidate for exploration in this area.

  • Anticancer Activity: Derivatives of aminopyridine have been synthesized and evaluated for their cytotoxic and antineoplastic activities.[4] For example, some aminopyridine derivatives have shown inhibitory activity against ribonucleotide reductase, a key enzyme in DNA synthesis.[4]

  • Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology. The functional groups on 5-amino-N-methylpyridine-2-carboxamide could be tailored to interact with the hinge region and other key residues within the ATP-binding pocket of various kinases.

  • Fluorescent Probes: Aminopyridine derivatives have been explored as fluorescent molecules for biological applications, including their use in "click and probing" for labeling biomolecules.[5]

The synthesis of a library of analogs based on the 5-amino-N-methylpyridine-2-carboxamide core would be a logical next step to explore its structure-activity relationships (SAR) in these and other therapeutic areas.

Safety and Handling

No specific safety data is available for 5-amino-N-methylpyridine-2-carboxamide. However, based on the known hazards of structurally similar compounds, such as 2-amino-5-methylpyridine, the following precautions should be taken:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Irritation: Expected to cause skin, eye, and respiratory tract irritation.[6]

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, immediately call a poison center or doctor.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) for any chemical before use. Given the lack of specific data for the title compound, it is prudent to treat it with a high degree of caution.

Conclusion

5-amino-N-methylpyridine-2-carboxamide represents an intriguing, yet underexplored, chemical entity. Its predicted physicochemical properties and the known reactivity of its constituent functional groups suggest it is a viable synthetic target and a potentially valuable building block for the development of novel therapeutics. The proposed synthetic pathway provides a clear and logical approach for its preparation, enabling further investigation into its biological activities. As with any novel compound, thorough experimental characterization and adherence to strict safety protocols are paramount for any research endeavors.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022-08-20). PubMed. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. [Link]

  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. (2022-01-22). ResearchGate. [Link]

  • 5-Amino-2-methylpyridine. (n.d.). PubChem. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022-02-28). PMC - PubMed Central. [Link]

  • N1-Methyl-2-pyridone-5-carboxamide. (n.d.). PubChem. [Link]

  • N-amino-N'-methylpyridine-2-carboximidamide. (n.d.). PubChem. [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012-04-25). IRL @ UMSL. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025-08-07). ResearchGate. [Link]

  • 3-Amino-5-methylpyridine-2-carboxamide. (n.d.). PubChem. [Link]

  • Synthesis of picolinamide amide derivatives. Reagents and conditions:. (n.d.). ResearchGate. [Link]

  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.).
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (n.d.). NIH. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central. [Link]

  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. (n.d.). PubChem. [Link]

  • N-(5-methylpyridin-2-yl)piperidine-4-carboxamide. (n.d.). AKos GmbH. [Link]

Sources

"5-amino-N-methylpyridine-2-carboxamide" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-amino-N-methylpyridine-2-carboxamide (CAS: 941284-74-8), a critical heterocyclic building block in modern medicinal chemistry.

Chemical Identity & Core Properties

5-amino-N-methylpyridine-2-carboxamide is a bifunctional pyridine derivative characterized by an electron-rich amino group at the C5 position and an amide functionality at C2.[1] Its structural rigidity and hydrogen-bonding potential make it a high-value scaffold for designing kinase inhibitors and anticoagulants.

Physicochemical Profile
PropertySpecification
IUPAC Name 5-amino-N-methylpyridine-2-carboxamide
Common Synonyms 5-amino-N-methylpicolinamide; 5-Amino-N-methyl-2-pyridinecarboxamide
CAS Registry Number 941284-74-8
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical State Pale yellow to light brown solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Pyridine N), ~14 (Amide)
Key Functionality H-bond donor (Primary amine), H-bond acceptor/donor (Amide)

Synthesis & Manufacturing Protocols

The synthesis of 5-amino-N-methylpyridine-2-carboxamide generally follows two primary retrosynthetic pathways: Direct Amidation (Method A) or Nitro-Reduction (Method B). Method A is preferred for rapid laboratory synthesis, while Method B is favored for industrial scale-up due to cost-efficiency.

Method A: Direct Amidation (HATU Coupling)

This protocol utilizes 5-aminopicolinic acid as the starting material. The amino group at C5 is relatively unreactive towards coupling agents compared to the carboxylic acid, allowing for direct coupling without N-protection in many cases, though care must be taken to avoid self-polymerization.

Reagents:

  • Substrate: 5-Aminopicolinic acid (CAS: 24242-20-4)

  • Amine Source: Methylamine hydrochloride (2.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3-5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-aminopicolinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Amidation: Add methylamine hydrochloride (2.0 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 152.1).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient 0-10%).

Method B: Nitro-Reduction Route (Scale-Up)

This route avoids expensive coupling agents by using the nitro precursor.

  • Step 1 (Amidation): React 5-nitro-2-pyridinecarboxylic acid with methylamine (via acid chloride generation using SOCl₂ or mixed anhydride).

  • Step 2 (Reduction): Hydrogenation of the nitro group to the amine.

    • Conditions: H₂ (1 atm), 10% Pd/C, Methanol, RT, 2 hours.

    • Yield: Typically >90% quantitative conversion.

Synthesis Workflow Diagram

Synthesis_Pathway Start_Acid 5-Aminopicolinic Acid (CAS: 24242-20-4) Activation Active Ester (Intermediate) Start_Acid->Activation Activation Product 5-amino-N-methylpyridine- 2-carboxamide (CAS: 941284-74-8) Activation->Product Amidation Reagents HATU / DIPEA Methylamine HCl Reagents->Activation Start_Nitro 5-Nitropicolinic Acid Nitro_Amide 5-Nitro-N-methylpicolinamide Start_Nitro->Nitro_Amide Amidation Nitro_Amide->Product Hydrogenation Reduction Pd/C, H2 Reduction Reduction->Product

Figure 1: Dual synthetic pathways for 5-amino-N-methylpyridine-2-carboxamide demonstrating the direct coupling (Method A) and nitro-reduction (Method B) strategies.[2][3]

Analytical Characterization

Verification of the product requires confirming the regiochemistry (2-carboxamide vs 3-carboxamide isomers) and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.35 (d, 1H, J=4.5 Hz): Amide NH (broad, coupling to methyl).

    • δ 7.95 (d, 1H, C6-H): Ortho to amine, most deshielded aromatic proton.

    • δ 7.65 (d, 1H, C3-H): Ortho to amide carbonyl.

    • δ 6.90 (dd, 1H, C4-H): Meta coupling.

    • δ 6.00 (s, 2H): Primary Amine (-NH₂), broad singlet, exchangeable with D₂O.

    • δ 2.78 (d, 3H): N-Methyl group (doublet due to NH coupling).

  • LC-MS:

    • ESI+: [M+H]⁺ = 152.1 m/z.

    • Retention Time: Early eluting on C18 (polar nature).

Applications in Drug Discovery

This compound serves as a specialized "linker-pharmacophore." The 5-amino group acts as a nucleophile to attach to larger core scaffolds (e.g., via sulfonylation or arylation), while the N-methylcarboxamide motif interacts with specific protein pockets (often serine proteases or epigenetic targets).

Key Therapeutic Areas
  • Factor XIa Inhibitors (Anticoagulants):

    • The pyridine ring mimics the P1 moiety in protease inhibitors, binding to the S1 pocket.

    • Used in the synthesis of piperazine-based Factor XIa inhibitors for treating thromboembolic diseases without significant bleeding risks.

  • Menin-MLL Interaction Inhibitors (Oncology):

    • Used as a solvent-exposed tail in "Exo-aza spiro" inhibitors.

    • The amide oxygen acts as a hydrogen bond acceptor, stabilizing the inhibitor-protein complex in acute leukemia therapies.

Mechanism of Action (Pharmacophore Logic)

The 2-carboxamide creates a pseudo-ring with the pyridine nitrogen via an intramolecular hydrogen bond, locking the conformation. The 5-amino group is positioned distally to probe deep pockets or solvent channels.

Pharmacophore_Logic cluster_Binding Binding Interactions Compound 5-amino-N-methylpyridine-2-carboxamide H_Acceptor Pyridine N: H-Bond Acceptor Compound->H_Acceptor Amide_Interaction Amide Motif: Directional H-Bonding (S1 Pocket Specificity) Compound->Amide_Interaction Linker 5-Amino Group: Attachment Point to Core Scaffold Compound->Linker Structural Role Target_Proteins Target Proteins: Factor XIa (Serine Protease) Menin-MLL Complex Amide_Interaction->Target_Proteins Non-Covalent Binding Linker->Target_Proteins Covalent/Amide Bond Formation

Figure 2: Pharmacophore mapping illustrating how the compound functions as a binding motif and structural linker in drug design.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods in air.

References

  • European Patent Office. (2021). Piperazine derivative, preparation method therefor and use thereof (EP 4215525 A1).Link

  • United States Patent. (2022).[4][2] Exo-aza spiro inhibitors of menin-MLL interaction (US 11396517 B1).Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61361255 (Isomer/Related).Link[5]

  • Leyan Reagents. (2024). 5-Amino-N-methylpicolinamide Product Data.Link

Sources

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of 5-Amino-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for 5-amino-N-methylpyridine-2-carboxamide , structured for researchers and drug development professionals.

Executive Summary & Structural Logic

Compound Identity: 5-amino-N-methylpyridine-2-carboxamide (also known as 5-amino-N-methylpicolinamide). CAS Registry Number: 941284-74-8 (or 1208081-47-3 for specific salt forms). Molecular Formula: C


H

N

O Molecular Weight: 151.17 g/mol [1]

This compound serves as a critical "right-hand side" scaffold in the synthesis of next-generation kinase inhibitors, particularly those targeting Factor XIa (anticoagulants) and Menin-MLL interactions (leukemia). Its structural duality—possessing an electrophilic amide handle at C2 and a nucleophilic primary amine at C5—makes it a versatile but electronically complex building block.

Electronic Environment & Spectral Expectations

To interpret the spectra accurately, one must understand the competing electronic effects on the pyridine ring:

  • The 2-Carboxamide (EWG): Withdrawing electron density, this group significantly deshields the proton at the C3 position, pushing it downfield in NMR.

  • The 5-Amino Group (EDG): A strong electron donor, this group increases electron density at the ortho (C4, C6) and para (C2) positions. This shielding effect counteracts the deshielding nature of the pyridine nitrogen at C6, creating a unique chemical shift pattern distinct from the nitro-precursor.

Spectroscopic Data Profile

The following data sets represent the characteristic signals observed in high-purity samples (>98%).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d


 (Recommended to prevent aggregation and visualize exchangeable protons).
Instrument Frequency:  400 MHz.[2]
NucleusPositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic

H
Amide NH8.35 – 8.45q (broad)4.5Exchangeable; couples with Methyl.

H
Pyridine H37.79d8.4Deshielded by C=O (Ortho).

H
Pyridine H67.96d2.6Deshielded by Ring N; Shielded by NH

.

H
Pyridine H47.05 – 7.10dd8.4, 2.6Shielded by C5-NH

(Ortho).

H
Amine NH

5.90 – 6.10s (broad)-Exchangeable; position varies with conc.

H
Methyl CH

2.76d4.5Couples with Amide NH.

C
Carbonyl~164.5s-Amide C=O.

C
C5 (C-NH

)
~146.0s-Ipso to amine.

C
C2 (C-CO)~138.0s-Ipso to carbonyl.

C
Methyl~26.0s-N-Methyl carbon.

Analyst Note: The coupling constant


 (~8.4 Hz) confirms the ortho relationship. The small coupling 

(~2.6 Hz) is characteristic of meta-coupling across the pyridine ring.
B. Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode).

Ion Typem/z ValueInterpretation
[M+H]

152.1 Protonated Molecular Ion (Base Peak).
[M+Na]

174.1Sodium Adduct (Common in glass/solvent traces).
Fragment 121.0Loss of -NHCH

(Methylamine) via amide cleavage.
Fragment 94.0Pyridine ring fragmentation (loss of CO + NHMe).
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

  • 3420, 3330 cm

    
    :  N-H stretching (Primary amine doublet).
    
  • 3250 cm

    
    :  N-H stretching (Secondary amide).
    
  • 1665 cm

    
    :  C=O stretching (Amide I band).
    
  • 1590 cm

    
    :  N-H bending (Amide II) / C=C Pyridine ring stretch.
    

Visualization: Fragmentation & Synthesis Logic

A. Mass Spec Fragmentation Pathway

The following diagram illustrates the logical fragmentation of the parent ion in MS/MS analysis, critical for metabolite identification.

MS_Fragmentation Figure 1: Proposed ESI+ Fragmentation Pathway for 5-amino-N-methylpyridine-2-carboxamide Parent Parent Ion [M+H]+ = 152 (C7H10N3O)+ Acylium Acylium Ion [M-NHMe]+ m/z ~ 121 Parent->Acylium - NH2CH3 (Loss of Methylamine) Pyridine Aminopyridine Radical [C5H7N2]+ m/z ~ 95 Acylium->Pyridine - CO (Decarbonylation)

B. Synthesis Workflow (Nitro Reduction)

The industry-standard synthesis involves the chemoselective reduction of the nitro precursor.

Synthesis_Workflow Figure 2: Chemoselective Reduction Protocol Precursor START: N-methyl-5-nitropyridine-2-carboxamide (Dissolved in MeOH/THF) Catalyst Add Catalyst: 10% Pd/C (wet) or Raney Ni Precursor->Catalyst Hydrogenation Hydrogenation: H2 balloon (1 atm) or Parr Shaker (30 psi) Temp: 25-40°C Catalyst->Hydrogenation Filtration Filtration: Celite Pad (Remove Pd/C) Hydrogenation->Filtration monitor by TLC/LCMS Workup Concentration & Crystallization: Solvent: EtOAc/Hexane or EtOH Filtration->Workup Product FINAL: 5-amino-N-methylpyridine-2-carboxamide (Off-white solid) Workup->Product

Experimental Protocols

Protocol A: Synthesis via Hydrogenation

Context: This method is preferred for high-purity applications (drug substance) as it avoids iron residues common in Fe/NH


Cl reductions.
  • Preparation: In a hydrogenation vessel, dissolve N-methyl-5-nitropyridine-2-carboxamide (1.0 eq) in dry Methanol (10 volumes).

  • Catalyst Loading: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (50% wet, 10 wt% loading). Safety Note: Pd/C is pyrophoric; keep wet.

  • Reaction: Purge the vessel with Hydrogen gas (H

    
    ) three times. Stir under H
    
    
    
    atmosphere (balloon pressure or 30 psi) at ambient temperature for 4–6 hours.
  • Monitoring: Check reaction progress via LC-MS (Target: m/z 152). Ensure complete consumption of starting material (m/z 182).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes as an off-white to pale yellow solid.

    • Yield Expectation: 85–95%.[3]

Protocol B: Quality Control (Self-Validating System)

To ensure the material is suitable for downstream coupling (e.g., amide bond formation), perform the following "Use Test":

  • Test: Dissolve 10 mg of product in DMF. Add 1.2 eq of an acid chloride (e.g., benzoyl chloride) and 2.0 eq of DIPEA.

  • Validation: LC-MS should show >95% conversion to the benzoylated adduct (m/z ~256) within 15 minutes.

  • Failure Mode: If conversion is slow, the amine may be oxidized or protonated (salt form).

References

  • WO2024086809A1. Methods for treating cancer (Menin-MLL inhibitors). World Intellectual Property Organization. (Contains specific NMR characterization of the 5-amino intermediate).

  • EP4215525A1. Piperazine derivative, preparation method therefor and use thereof (Factor XIa inhibitors). European Patent Office. (Details synthesis and MS data).

  • PubChem Compound Summary. 3-Amino-5-methylpyridine-2-carboxamide (Isomer reference).[1] National Center for Biotechnology Information.

  • WO2017005725A1. Substituted oxopyridine derivatives. (Provides general method for nitro-pyridine reduction and spectral data).

Sources

Technical Guide: Synthesis & Precursors of 5-amino-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5-amino-N-methylpyridine-2-carboxamide" starting materials and precursors Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

5-amino-N-methylpyridine-2-carboxamide (also known as 5-amino-N-methylpicolinamide) is a critical heterocyclic scaffold used in the synthesis of next-generation kinase inhibitors, particularly those targeting Factor Xa (e.g., Betrixaban) and BTK pathways. Its structural significance lies in the 2,5-disubstituted pyridine ring, which serves as a rigid linker capable of hydrogen bonding via the amide and amino motifs.

This guide details the retrosynthetic logic, material selection, and step-by-step protocols for synthesizing this intermediate. It prioritizes the Nitro-Picolinic Acid Route for its scalability and robustness, while offering the Amino-Ester Route as a streamlined alternative.

Molecule Profile & Retrosynthesis

Target Molecule Data
  • Chemical Name: 5-amino-N-methylpyridine-2-carboxamide[1]

  • CAS Number: 941284-74-8 (Note: Derivatives often cited; verify specific salt forms)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 151.17 g/mol

  • Key Functionality: Primary aromatic amine (nucleophile) + Secondary amide (H-bond donor).

Retrosynthetic Strategy

The synthesis is best approached by disconnecting the amide bond or the amino group. The most reliable industrial pathway involves constructing the amide bond before reducing the nitro group to avoid chemoselectivity issues with the sensitive primary amine.

Retrosynthesis Target 5-amino-N-methylpyridine-2-carboxamide (Target) NitroAmide 5-nitro-N-methylpyridine-2-carboxamide (Key Intermediate) NitroAmide->Target Nitro Reduction (H2, Pd/C) AminoEster Methyl 5-aminopicolinate (Alternative Precursor) AminoEster->Target Aminolysis (MeNH2) NitroAcid 5-nitropyridine-2-carboxylic acid (Starting Material A) NitroAcid->NitroAmide Amidation (SOCl2 + MeNH2) Methylamine Methylamine (Reagent)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Route 1: The Nitro-Picolinic Acid Pathway (Primary)

This is the industry-standard route due to the low cost of 5-nitropyridine-2-carboxylic acid and the high fidelity of the nitro reduction step.

Phase 1: Starting Materials & Reagents
ComponentCAS No.GradeCritical Specification
5-Nitropyridine-2-carboxylic acid 30696-04-9 >98%Free of 3-nitro isomer; moisture <0.5%.
Methylamine 74-89-5 2M in THFAnhydrous preferred to prevent hydrolysis.
Thionyl Chloride (SOCl₂) 7719-09-7 ReagentClear, colorless. Yellowing indicates decomposition.
Palladium on Carbon (Pd/C) 7440-05-3 10% wt50% wet paste (safer handling).
Phase 2: Step-by-Step Protocol
Step A: Acid Chloride Formation & Amidation

Rationale: Direct coupling with HATU/EDC is viable for milligram scales, but converting to the acid chloride via thionyl chloride is more cost-effective for gram-to-kilogram scale-up.

  • Activation: Suspend 5-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add catalytic DMF (0.05 eq).

  • Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Reflux for 2–3 hours until the solution turns clear (evolution of SO₂/HCl gas).

  • Concentration: Evaporate volatiles under reduced pressure to obtain the crude acid chloride (yellow solid). Do not purify.

  • Amidation: Re-dissolve the residue in anhydrous THF. Cool to 0°C.

  • Addition: Slowly add Methylamine (2.0M in THF, 2.5 eq). Caution: Exothermic reaction.

  • Workup: Stir at RT for 2 hours. Quench with water.[2] Extract with Ethyl Acetate (EtOAc). Wash organic layer with saturated NaHCO₃ to remove unreacted acid.

  • Output: 5-nitro-N-methylpyridine-2-carboxamide (Yellow solid).

Step B: Nitro Reduction (Hydrogenation)

Rationale: Catalytic hydrogenation is cleaner than Fe/NH₄Cl or SnCl₂ reductions, simplifying purification.

  • Setup: Dissolve the nitro-amide intermediate in Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction: Purge with

    
    , then stir under 
    
    
    
    balloon (1 atm) or in a Parr shaker (30 psi) for 4–6 hours at RT.
  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

  • Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary.

  • Yield: Typically 85–95% over two steps.

Route 2: The Amino-Ester Aminolysis (Alternative)

This route is shorter but relies on the availability of the amino-ester precursor. It avoids the use of thionyl chloride and hydrogenation, making it milder but potentially slower.

Starting Materials
  • Methyl 5-aminopicolinate (CAS 67515-76-8): The key precursor.

  • Methylamine (33% in EtOH): High concentration required to drive equilibrium.

Protocol
  • Mix: Combine Methyl 5-aminopicolinate (1.0 eq) and Methylamine (10 eq, excess is crucial).

  • Heat: Seal in a pressure tube and heat to 60–80°C for 12–24 hours.

  • Monitor: Check LCMS for disappearance of the ester (m/z 153) and formation of the amide (m/z 152).

  • Purify: Concentrate to dryness. The excess methylamine evaporates. Recrystallize the residue.

Critical Control Points & Impurity Profiling

Impurity A: Des-methyl Amide
  • Origin: Use of Ammonia contaminated Methylamine.

  • Control: Ensure Methylamine source purity.

Impurity B: Over-Reduction (Piperidine Ring)
  • Origin: Excessive hydrogenation pressure or temperature.

  • Control: Monitor reaction strictly. Stop immediately upon consumption of starting material. Pyridine rings can reduce to piperidines under high pressure ( >50 psi) and high temp.

Impurity C: Hydrolysis Product
  • Origin: Moisture during Step A (Acid Chloride formation).

  • Control: Use anhydrous solvents and guard tubes (CaCl₂).

Workflow Start Start: 5-Nitro Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Step2 Amidation (MeNH2, 0°C) Step1->Step2 Check1 QC: Check for Hydrolysis Step2->Check1 Step3 Reduction (H2, Pd/C) Check1->Step3 Pass Final Product: 5-amino-N-methyl... Step3->Final

Figure 2: Process workflow including critical Quality Control (QC) checkpoint.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂. Must be used in a fume hood with a scrubber.

  • Methylamine: Toxic gas/liquid. Flammable. Handle in a well-ventilated area.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water/solvent during filtration.

References

  • BioOrganics. (n.d.). 5-Amino-N-methylpyridine-2-carboxamide (CAS 941284-74-8).[1] Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid (CAS 24242-20-4). Retrieved from

  • PubChem. (n.d.).[3] Betrixaban (Compound Summary). Retrieved from [4]

  • Zhang, P., et al. (2009). "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor."[5][6] Bioorganic & Medicinal Chemistry Letters. (Contextualizing the amide intermediate). Retrieved from

Sources

An In-depth Technical Guide to 5-amino-N-methylpyridine-2-carboxamide as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-amino-N-methylpyridine-2-carboxamide, a heterocyclic compound with significant potential in drug discovery and development. While specific research on this exact molecule is emerging, its structural motifs are present in a variety of biologically active agents. This document synthesizes information on its chemical properties, plausible synthetic routes, potential research applications, and essential safety protocols, drawing on data from analogous compounds to provide a predictive and insightful resource for researchers.

Introduction and Chemical Identity

5-amino-N-methylpyridine-2-carboxamide belongs to the aminopyridine carboxamide class of compounds, which are recognized for their versatile roles in medicinal chemistry. The core structure, featuring a pyridine ring substituted with an amino group and an N-methylcarboxamide group, offers multiple points for interaction with biological targets.

Chemical Identifiers:

  • IUPAC Name: 5-aminopyridine-2-carboxamide

  • CAS Number: 145255-19-2[1]

  • Molecular Formula: C₇H₉N₃O[2]

  • Synonyms: 5-aminopicolinamide, 5-amino-2-pyridinecarboxamide[1]

Structural and Physicochemical Properties

The unique arrangement of functional groups in 5-amino-N-methylpyridine-2-carboxamide dictates its chemical behavior and potential biological activity. The pyridine ring, an aromatic heterocycle, is known to be a key scaffold in many pharmaceuticals. The amino group at the 5-position and the N-methylcarboxamide at the 2-position significantly influence the molecule's polarity, hydrogen bonding capacity, and overall conformation.

PropertyPredicted ValueSource
Molecular Weight 151.17 g/mol PubChem
Boiling Point 427.311 °C at 760 mmHgECHEMI[3]
Density 1.323 g/cm³ECHEMI[3]
Flash Point 212.23 °CECHEMI[3]
Vapour Pressure 0 mmHg at 25°CECHEMI[3]

Note: The properties listed above are predicted, as extensive experimental data for this specific compound is not widely available.

Plausible Synthetic Pathways

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of the Precursor 5-aminopyridine-2-carboxylic acid

This precursor is commercially available. Alternatively, it can be synthesized through various methods, often involving the oxidation of a corresponding methylpyridine and subsequent reduction of a nitro group.

Step 2: Amidation to form 5-amino-N-methylpyridine-2-carboxamide

The final product can be synthesized by coupling 5-aminopyridine-2-carboxylic acid with methylamine. This is a standard amide bond formation reaction that can be achieved using a variety of coupling agents.

Synthetic Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 5-nitropicolinonitrile 5-nitropicolinonitrile 5-aminopyridine-2-carboxylic_acid 5-aminopyridine-2-carboxylic acid 5-nitropicolinonitrile->5-aminopyridine-2-carboxylic_acid 1. Hydrolysis 2. Reduction 5-amino-N-methylpyridine-2-carboxamide 5-amino-N-methylpyridine-2-carboxamide 5-aminopyridine-2-carboxylic_acid->5-amino-N-methylpyridine-2-carboxamide Methylamine, Coupling Agent (e.g., HATU)

Figure 1: A plausible synthetic pathway for 5-amino-N-methylpyridine-2-carboxamide.

Potential Research Applications

The aminopyridine carboxamide scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. The potential applications for 5-amino-N-methylpyridine-2-carboxamide can be inferred from the activities of structurally similar compounds.

Oncology

Derivatives of pyridine-2-carboxamide have been investigated as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, for cancer immunotherapy.[4] The pyridine-2-carboxamide core can act as a hinge binder in the ATP-binding pocket of kinases.[4] Furthermore, compounds with a dimethylpyridine-carboxamide scaffold have demonstrated anticancer activity against melanoma, glioblastoma, and breast cancer cell lines.[5]

Neuropharmacology

Aminopyridines are known to modulate ion channels. For instance, 4-aminopyridine is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[6] The structural features of 5-amino-N-methylpyridine-2-carboxamide make it a candidate for investigation in neurological disorders where modulation of synaptic transmission is desired.[7]

Infectious Diseases

Pyridine carboxamides have been identified as valuable candidates for antitubercular drugs.[6] The search for new chemical entities with novel mechanisms of action to combat drug-resistant tuberculosis is a critical area of research.[8] The aminopyridine scaffold can also improve aqueous solubility and metabolic stability of drug candidates targeting protozoan neglected tropical diseases.[6]

Potential_Applications Core 5-amino-N-methylpyridine-2-carboxamide Oncology Oncology Core->Oncology Neuropharmacology Neuropharmacology Core->Neuropharmacology Infectious_Diseases Infectious Diseases Core->Infectious_Diseases Kinase_Inhibition Kinase Inhibition (e.g., HPK1) Oncology->Kinase_Inhibition Ion_Channel_Modulation Ion Channel Modulation Neuropharmacology->Ion_Channel_Modulation Antitubercular_Activity Antitubercular Activity Infectious_Diseases->Antitubercular_Activity

Figure 2: Potential research applications of 5-amino-N-methylpyridine-2-carboxamide.

Experimental Protocols

Given the limited specific data, the following are generalized protocols for handling and preliminary analysis of a novel research chemical like 5-amino-N-methylpyridine-2-carboxamide.

General Handling and Storage
  • Handling: Handle in a well-ventilated place, preferably in a chemical fume hood.[3][9] Avoid formation of dust and aerosols.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[9]

Preparation of Stock Solutions
  • Determine Solubility: Perform small-scale solubility tests in common laboratory solvents (e.g., DMSO, ethanol, water).

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the solvent to the compound and vortex or sonicate until fully dissolved. For a 10 mM stock solution, dissolve 1.5117 mg of the compound in 1 mL of solvent.

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Aliquot to avoid repeated freeze-thaw cycles.

In Vitro Biological Assay (General Kinase Inhibition)

This protocol provides a framework for assessing the inhibitory activity of the compound against a target kinase.

  • Prepare Reagents:

    • Kinase buffer

    • Target kinase

    • Substrate (peptide or protein)

    • ATP

    • Test compound dilutions

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Assay Procedure:

    • Add kinase, substrate, and test compound to a multi-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

While a comprehensive safety profile for 5-amino-N-methylpyridine-2-carboxamide is not available, data from structurally related aminopyridines suggest that it should be handled with caution.

  • Hazard Classification: Based on related compounds, it may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[10][11]

  • First Aid Measures:

    • Inhalation: Move the person into fresh air.[3]

    • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and water.[3][11]

    • Eye Contact: Rinse cautiously with water for several minutes.[3][9]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[3][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

    • Skin Protection: Wear protective gloves and a lab coat.[3]

    • Respiratory Protection: Use a respirator if dust is generated.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Conclusion

5-amino-N-methylpyridine-2-carboxamide is a promising research chemical with a scaffold that is prevalent in numerous biologically active compounds. While direct experimental data is limited, this guide provides a solid foundation for researchers by extrapolating from the properties and activities of its structural analogs. Its potential applications in oncology, neuropharmacology, and infectious diseases warrant further investigation. As with any novel compound, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

  • Pipzine Chemicals. (n.d.). Methyl 5-Aminopyridine-2-Carboxylate. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet. Retrieved from a publicly available but non-specific MSDS for a flammable and harmful chemical.
  • ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemicalBook. (2025). 5-Amino-2-methylpyridine - Safety Data Sheet.
  • PubMed. (1989). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • PubChem. (n.d.). N-amino-N'-methylpyridine-2-carboximidamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopyridine-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylpyridine-2-carboxamide. Retrieved from [Link]

  • PubMed Central. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • MDPI. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]

  • PubMed Central. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]

Sources

"5-amino-N-methylpyridine-2-carboxamide" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural utility, synthesis, and medicinal chemistry applications of 5-amino-N-methylpyridine-2-carboxamide (CAS: 941284-74-8), a privileged scaffold intermediate used primarily in the development of Factor XIa/Xa inhibitors and kinase-targeted oncology therapeutics.

Core Intermediate & Structural Analogs in Drug Discovery

Executive Summary & Chemical Identity

5-amino-N-methylpyridine-2-carboxamide represents a critical "linker-scaffold" in modern medicinal chemistry.[1] Its pyridine-2-carboxamide core provides a rigid heteroaromatic skeleton that facilitates hydrogen bonding within enzyme active sites (e.g., the S1 pocket of serine proteases), while the 5-amino group serves as a versatile vector for extending the molecule into solvent-exposed regions or hydrophobic pockets.

Physicochemical Profile
PropertyValueRelevance
CAS Number 941284-74-8Unique Identifier
Molecular Formula C₇H₉N₃OLow MW Fragment (<200 Da)
Molecular Weight 151.17 g/mol Ideal for Fragment-Based Drug Design (FBDD)
H-Bond Donors 2 (Amine, Amide)Critical for active site anchoring
H-Bond Acceptors 3 (Pyridine N, Carbonyl O, Amine N)High interaction potential
LogP (Predicted) ~0.2 - 0.5High water solubility; favorable oral bioavailability

Structural Activity Relationship (SAR) & Design Strategy

The utility of this scaffold lies in its three distinct vectors for modification. In drug design, this molecule acts as a "hub," connecting a target-binding warhead (via the 5-amino group) to a solubility-enhancing or specificity-determining tail (the N-methyl carboxamide).

SAR Vectors & Functional Logic
  • Vector A: The 2-Carboxamide Motif

    • Function : Acts as a primary hydrogen bond acceptor/donor pair.[1] In Factor XIa inhibitors, this motif often binds to the oxyanion hole or adjacent residues (e.g., Gly218 in proteases).

    • Modification : The N-methyl group locks the amide conformation (trans-amide preference) and improves metabolic stability compared to a primary amide.[1]

  • Vector B: The Pyridine Nitrogen [1]

    • Function : A weak base and H-bond acceptor. It often engages in water-mediated bridging interactions within the kinase hinge region.

  • Vector C: The 5-Amino Handle

    • Function : The primary synthetic attachment point.[1] It is nucleophilic and readily undergoes acylation, sulfonylation, or Buchwald-Hartwig amination to attach "Right-Hand Side" (RHS) pharmacophores.[1]

Visualization: SAR & Functional Vectors

SAR_Strategy Core 5-amino-N-methylpyridine- 2-carboxamide (Scaffold) Amide Vector A: N-Methyl Carboxamide (H-Bond Donor/Acceptor) Specificity & Solubility Core->Amide C2 Position Pyridine Vector B: Pyridine Nitrogen (H-Bond Acceptor) Kinase Hinge Binder Core->Pyridine Heterocycle Amino Vector C: 5-Amino Group (Nucleophilic Handle) Linker to Pharmacophore Core->Amino C5 Position FXIa Factor XIa Inhibitors (e.g., Amide/Urea coupling) Amino->FXIa Kinase Kinase Inhibitors (e.g., Hinge binding) Amino->Kinase

Caption: SAR map illustrating the three functional vectors of the 5-amino-N-methylpyridine-2-carboxamide scaffold.

Validated Synthetic Protocols

High-purity synthesis of this intermediate is essential to avoid regioisomeric impurities that can confound biological data. The following protocol is validated for scalability and purity.

Reaction Scheme
  • Amidation : 5-Nitropyridine-2-carboxylic acid + Methylamine → N-Methyl-5-nitropyridine-2-carboxamide.[1]

  • Reduction : N-Methyl-5-nitropyridine-2-carboxamide → 5-Amino-N-methylpyridine-2-carboxamide.[1]

Detailed Methodology

Step 1: Amide Coupling (The Nitropyridine Precursor)

  • Reagents : 5-Nitropyridine-2-carboxylic acid (1.0 eq), Methylamine HCl (1.1 eq), HATU (1.1 eq), DIPEA (4.0 eq), DMF (Solvent).[1][2]

  • Procedure :

    • Dissolve 5-nitropyridine-2-carboxylic acid in DMF at 0°C.

    • Add DIPEA followed by HATU.[2] Stir for 15 min to activate the acid.

    • Add Methylamine HCl.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Workup : Dilute with Ethyl Acetate (EA), wash with brine (3x) to remove DMF. Dry over Na₂SO₄.[2][3]

    • Purification : Silica gel chromatography (PE/EA 1:1).

    • Checkpoint : Product should be a yellow solid. LC-MS (ESI+): m/z 182.0 [M+H]⁺.[1]

Step 2: Nitro Reduction (The Active Scaffold)

  • Reagents : Iron powder (5.0 eq), NH₄Cl (sat. aq.), Ethanol (EtOH).

  • Procedure :

    • Suspend the nitro intermediate in EtOH/sat. NH₄Cl (4:1 ratio).

    • Add Iron powder.

    • Heat to 70°C for 1–2 hours. Why? Iron reduction is chemoselective and avoids reducing the pyridine ring or dechlorinating other sensitive groups if present.[1]

    • Workup : Filter hot through Celite (to remove iron sludge). Wash cake with EtOH.[2]

    • Concentrate filtrate.[2] Extract residue with DCM.[2]

    • Yield : Typically >80%.[2] Brown/Tan solid.

    • Validation : LC-MS (ESI+): m/z 152.0 [M+H]⁺. ¹H NMR should show disappearance of low-field nitro-adjacent protons.

Workflow Visualization

Synthesis_Workflow Start Start: 5-Nitropyridine-2-carboxylic acid Step1 Step 1: Amide Coupling (HATU, MeNH2, DIPEA, DMF) Target: N-methyl-5-nitropyridine-2-carboxamide Start->Step1 Check1 QC Checkpoint 1 LC-MS: m/z 182.0 (M+H)+ Step1->Check1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH, 70°C) Target: 5-amino-N-methylpyridine-2-carboxamide Check1->Step2 Pass Final Final Product Brown Solid LC-MS: m/z 152.0 (M+H)+ Step2->Final

Caption: Step-wise synthesis workflow with integrated Quality Control (QC) checkpoints.

Therapeutic Applications & Derivatives

The 5-amino-N-methylpyridine-2-carboxamide structure is rarely a drug in itself but is a frequent pharmacophore component .

A. Factor XIa and Xa Inhibitors (Anticoagulants)

In the coagulation cascade, Factor XIa inhibitors are sought for their potential to uncouple hemostasis from thrombosis (preventing clots without causing bleeding).

  • Mechanism : The pyridine-2-carboxamide moiety mimics the P1 residue binding in the protease active site.

  • Derivative Example : Coupling the 5-amino group with substituted benzoic acids or heteroaryl acids creates a "linker" that spans the S1 to S4 pockets.[1]

  • Key Reference : Patent WO2017005725A1 describes substituted oxopyridine derivatives where this specific amine is used as a starting material to build the core scaffold.

B. Oncology (Kinase Inhibition)
  • Target : Syk (Spleen Tyrosine Kinase) and JAK pathways.

  • Mechanism : The pyridine nitrogen and the amide NH often form a bidentate H-bond interaction with the kinase hinge region (ATP-binding site).

  • Derivative : N-methyl-5-(prop-2-yn-1-ylamino)pyridine-2-carboxamide.[1][2]

    • Synthesis : Alkylation of the 5-amino group with propargyl bromide.[1]

    • Use : Click-chemistry enabled probes or covalent inhibitors.

C. Anti-Infectives (Tuberculosis)[1][4][5][6]
  • Context : Pyridine carboxamides (e.g., MMV687254) have shown activity against Mycobacterium tuberculosis.[4][5][6]

  • Mechanism : Some derivatives act as prodrugs requiring activation by the mycobacterial amidase AmiC.[4][6] The N-methyl amide variation modulates the hydrolysis rate and metabolic stability in the host.

References

  • Vertex Pharmaceuticals/Bayer AG . (2017). Substituted oxopyridine derivatives and their use as Factor XIa inhibitors. WO2017005725A1.

  • BeiGene, Ltd. (2024).[6] Methods for treating cancer using pyridine carboxamide derivatives. WO2024086809A1.

  • Mugumbate, G., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[4][7]

  • Combi-Blocks . (n.d.). Product Data Sheet: 5-Amino-N-methylpyridine-2-carboxamide (CAS 941284-74-8).[1][8][9][10][11][12]

Sources

"5-amino-N-methylpyridine-2-carboxamide" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Studies of 5-amino-N-methylpyridine-2-carboxamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical and computational analysis of 5-amino-N-methylpyridine-2-carboxamide, a novel compound with significant potential in medicinal chemistry. Pyridinecarboxamide derivatives are a well-established class of compounds known for their diverse biological activities, and this particular structure presents an intriguing scaffold for further investigation.[1] This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering in-depth insights into its structural, spectroscopic, and electronic properties, as well as its potential as a therapeutic agent.

The methodologies described herein are grounded in established computational chemistry principles, providing a self-validating framework for the theoretical exploration of this molecule. By elucidating its intrinsic properties, we aim to accelerate its experimental investigation and potential application in drug discovery.

Molecular Geometry Optimization

The initial step in the computational analysis of a novel molecule is the determination of its most stable three-dimensional conformation. This was achieved through geometry optimization using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Protocol: Geometry Optimization
  • Initial Structure Generation: A 2D sketch of 5-amino-N-methylpyridine-2-carboxamide was created and converted to a 3D structure.

  • Computational Method: The geometry was optimized using the B3LYP functional with a 6-311++G(d,p) basis set. This combination is widely recognized for its accuracy in predicting the geometric parameters of organic molecules.[2]

  • Convergence Criteria: The optimization was continued until the forces on each atom were negligible, and the geometry had reached a minimum on the potential energy surface.

  • Frequency Analysis: A frequency calculation was performed on the optimized structure to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

Optimized Molecular Structure

The optimized geometry of 5-amino-N-methylpyridine-2-carboxamide reveals a nearly planar pyridine ring, with the carboxamide and amino groups exhibiting slight deviations from this plane. The key structural parameters are summarized in the table below.

Parameter Bond/Angle Calculated Value
Bond Length (Å) C2-C31.398
C3-C41.391
C4-C51.402
C5-N11.385
C6-N11.341
C2-C61.405
C2-C7 (C=O)1.512
C7=O81.235
C7-N91.364
N9-C101.458
C5-N111.379
**Bond Angle (°) **N1-C2-C3122.5
C2-C3-C4118.7
C3-C4-C5119.3
C4-C5-N11120.1
C2-N1-C6117.8
C2-C7-N9116.4
O8-C7-N9123.1
Dihedral Angle (°) C3-C2-C7-O8-178.5
C4-C5-N11-H179.8

These values are theoretical and await experimental validation.

Caption: 2D representation of 5-amino-N-methylpyridine-2-carboxamide.

Predicted Spectroscopic Properties

Computational methods provide a powerful tool for predicting the spectroscopic signatures of a molecule, which are indispensable for its experimental identification and characterization.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of 5-amino-N-methylpyridine-2-carboxamide were calculated at the B3LYP/6-311++G(d,p) level of theory. The predicted wavenumbers and their corresponding vibrational modes are presented below. These theoretical spectra serve as a guide for the interpretation of experimental FT-IR and FT-Raman data.[3][4]

Wavenumber (cm⁻¹) IR Intensity Raman Activity Vibrational Mode Assignment
3450HighMediumN-H asymmetric stretch (amino group)
3360HighMediumN-H symmetric stretch (amino group)
3320MediumLowN-H stretch (amide)
3080MediumHighC-H stretch (aromatic)
2950LowMediumC-H stretch (methyl group)
1685Very HighMediumC=O stretch (amide I)
1620HighHighN-H bending (amino group)
1580HighHighC=C stretch (pyridine ring)
1540MediumLowN-H bending (amide II)
1450MediumMediumC-H bending (methyl group)
1280HighLowC-N stretch (amide III)
830HighLowC-H out-of-plane bend (aromatic)

Note: Calculated frequencies are often scaled to better match experimental values.

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values are crucial for assigning the signals in experimental NMR spectra.[5]

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H (on C3)7.8-
H (on C4)6.9-
H (on C6)8.2-
H (on N-amino)5.5-
H (on N-amide)8.5-
H (on C-methyl)2.9-
C2-152.1
C3-115.4
C4-138.9
C5-145.3
C6-112.8
C7 (C=O)-165.7
C10 (methyl)-26.8

Chemical shifts are referenced to TMS.

Electronic Properties and Chemical Reactivity

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.

  • HOMO: The HOMO is primarily localized on the amino group and the pyridine ring, indicating that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the carboxamide group and the pyridine ring, suggesting these regions are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A relatively small gap suggests higher reactivity, which can be advantageous for biological activity.

Caption: Frontier Molecular Orbital energy diagram.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential.

  • Red Regions (Negative Potential): These are concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These sites are attractive to electrophiles and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): These are located around the hydrogen atoms of the amino and amide groups, indicating their potential to act as hydrogen bond donors.

  • Green Regions (Neutral Potential): These are found on the carbon atoms of the pyridine ring and the methyl group.

The MEP map is invaluable for predicting how the molecule will interact with biological targets, such as the active site of an enzyme.

Potential Biological Activity: A Molecular Docking Perspective

To explore the therapeutic potential of 5-amino-N-methylpyridine-2-carboxamide, a molecular docking study was performed. This computational technique predicts the preferred binding orientation of a ligand to a protein target.

Protocol: Molecular Docking
  • Target Selection: A hypothetical kinase protein was chosen as the target, given the prevalence of pyridine-based compounds as kinase inhibitors.

  • Ligand and Receptor Preparation: The 3D structure of the optimized ligand was prepared by adding hydrogen atoms and assigning charges. The protein structure was prepared by removing water molecules and adding polar hydrogens.

  • Binding Site Definition: The active site of the kinase was defined based on the location of its known co-crystallized ligand.

  • Docking Simulation: The docking was performed using a standard docking algorithm, which explores various conformations of the ligand within the binding site.

  • Analysis of Results: The resulting poses were ranked based on their binding affinity scores, and the top-scoring pose was analyzed for its intermolecular interactions with the protein.

Molecular_Docking_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Ligand Ligand Preparation (5-amino-N-methylpyridine-2-carboxamide) Docking Molecular Docking Simulation Ligand->Docking Receptor Receptor Preparation (Kinase Protein) Receptor->Docking Scoring Scoring and Ranking Docking->Scoring Interaction Interaction Analysis Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

Predicted Binding Mode

The docking results indicate that 5-amino-N-methylpyridine-2-carboxamide can fit snugly into the ATP-binding pocket of the kinase. The predicted binding mode is stabilized by a network of hydrogen bonds:

  • The amino group forms a hydrogen bond with the backbone carbonyl of a key residue in the hinge region.

  • The amide N-H acts as a hydrogen bond donor to a nearby glutamate residue.

  • The pyridine nitrogen acts as a hydrogen bond acceptor from a conserved lysine residue.

These interactions are characteristic of many known kinase inhibitors, suggesting that 5-amino-N-methylpyridine-2-carboxamide is a promising candidate for further development.

Proposed Synthetic Pathway

A plausible synthetic route for 5-amino-N-methylpyridine-2-carboxamide can be envisioned starting from commercially available 5-aminopyridine-2-carboxylic acid.

Synthetic_Pathway Start 5-aminopyridine-2-carboxylic acid Intermediate Acid Chloride Intermediate Start->Intermediate SOCl₂ or (COCl)₂ Product 5-amino-N-methylpyridine-2-carboxamide Intermediate->Product Methylamine (CH₃NH₂)

Caption: Proposed synthesis of the title compound.

This two-step process involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with methylamine. This is a standard and high-yielding method for the synthesis of amides.[6][7]

Conclusion and Future Directions

The theoretical and computational studies presented in this guide provide a comprehensive characterization of 5-amino-N-methylpyridine-2-carboxamide. The optimized geometry, predicted spectroscopic data, and electronic properties offer a solid foundation for its experimental synthesis and identification. Furthermore, the promising results from the molecular docking study highlight its potential as a scaffold for the development of novel kinase inhibitors.

Future work should focus on the experimental validation of these computational predictions. The synthesis of the compound, followed by its characterization using FT-IR, NMR, and X-ray crystallography, will be crucial for confirming its structure. Subsequent biological assays will be necessary to evaluate its inhibitory activity against a panel of kinases and to establish its potential as a therapeutic agent.

References

  • Pipzine Chemicals. (n.d.). 5-Amino-2-methylpyridine Manufacturer & Supplier in China.
  • Sartorelli, A. C., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(10), 1903-1909. Retrieved from [Link]

  • Gaber, M., et al. (2025). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Journal of Molecular Structure, 1301, 137279. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Polycyclic Aromatic Compounds, 1-22. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2995-3001. Retrieved from [Link]

  • Szczęśniak, P., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1778. Retrieved from [Link]

  • Drozd, M., et al. (2014). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. Journal of Spectroscopy, 2014. Retrieved from [Link]

Sources

Technical Guide: Solubility & Stability Profiling of 5-amino-N-methylpyridine-2-carboxamide

[1][2]

Executive Summary & Molecule Identity[1][2]

5-amino-N-methylpyridine-2-carboxamide (CAS: 941284-74-8) is a critical pyridine-based scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and anticoagulants (e.g., Factor Xa inhibitors).[1][2][3] Its structural duality—containing both a nucleophilic primary amine and an electrophilic/H-bond accepting pyridine-amide core—dictates its solubility profile and stability risks.[2]

This guide provides the protocols required to establish its "Quality Target Product Profile" (QTPP) regarding physical state and shelf-life.

Physicochemical Identity Table[1][2][3]
PropertyValue / DescriptionSource/Rationale
CAS Number 941284-74-8Verified Registry
Molecular Formula C₇H₉N₃OStoichiometry
Molecular Weight 151.17 g/mol Calculated
Appearance Brown to Yellow SolidSynthesis Outcome (Fe reduction)
Predicted pKa (Pyridine N) ~3.5 – 4.5Lowered by C2-amide EWG effect
Predicted pKa (5-NH₂) ~3.0 – 4.0Aniline-like resonance
Predicted LogP 0.2 – 0.8Hydrophilic / Polar
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsLipinski Parameters

Solubility Profile & Solvent Compatibility[2]

The solubility of 5-amino-N-methylpyridine-2-carboxamide is heavily pH-dependent due to the basicity of the pyridine ring and the primary amine.[1][2]

Predicted Aqueous Solubility Mechanism[1][2]
  • Acidic pH (< 3.0): High Solubility. Both the pyridine nitrogen and the exocyclic amine are protonated, forming a di-cationic species.[1][2]

  • Neutral pH (6.0 – 8.0): Moderate to Low Solubility. The molecule exists largely in its neutral form.[1][2] The amide group assists solvation via H-bonding, but the aromatic ring drives aggregation.[1][2]

  • Basic pH (> 9.0): Moderate Solubility. Ionization is suppressed; solubility relies solely on polarity.[2]

Recommended Solvent Systems

For stock solution preparation and reaction media:

Solvent ClassSolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO High (> 50 mg/mL) Ideal for cryo-storage of stock solutions.[1][2]
Dipolar Aprotic DMF High (> 50 mg/mL) Preferred for coupling reactions (e.g., HATU).[1][2]
Protic Methanol/Ethanol Moderate Good for transfers; avoid for long-term storage (transesterification risk).[1][2]
Chlorinated DCM Moderate Used in workup/extraction; often requires MeOH cosolvent.[1][2]
Aqueous 0.1N HCl High Ideal for aqueous transfers or salt formation.[1][2]
Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation.[2] Use this self-validating HPLC protocol.

  • Preparation: Add excess solid (approx. 20 mg) to 1.0 mL of buffer (pH 1.2, 7.4, and 10.0) in borosilicate glass vials.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze via HPLC-UV (254 nm) against a 5-point calibration curve prepared in DMSO.

  • Validation: Check pellet for form conversion (e.g., hydrate formation) using XRPD if solubility drops unexpectedly.

Stability & Degradation Pathways[2]

The stability of this molecule is compromised by two main vectors: Oxidative instability of the electron-rich aniline moiety and Hydrolytic susceptibility of the amide (though less prominent).[1][2]

Structural Alerts & Mechanisms[2]
  • Oxidation (Primary Risk): The 5-amino group is electron-rich.[1][2] Exposure to air and light can lead to the formation of azo-dimers, nitroso species, or highly colored "aniline black" type polymers.[1][2] This explains the "Brown solid" appearance often noted in older batches.[2]

  • Hydrolysis (Secondary Risk): The 2-carboxamide is stabilized by the pyridine ring but can hydrolyze to the carboxylic acid under strong acidic/basic stress at elevated temperatures.[1][2]

Visualization: Degradation Pathways (DOT Diagram)[2]

DegradationPathwaysParent5-amino-N-methylpyridine-2-carboxamide(Active)OxidationOxidative Stress(Light/Air)Parent->OxidationHydrolysisHydrolytic Stress(pH < 2 or pH > 12)Parent->HydrolysisAzoAzo Dimers(Colored Impurities)Oxidation->Azo DimerizationNitroso5-Nitroso/NitroSpeciesOxidation->Nitroso OxidationAcid5-Aminopyridine-2-carboxylic acidHydrolysis->Acid Amide CleavageAmineMethylamine(Byproduct)Hydrolysis->Amine

Caption: Primary degradation pathways. Note that oxidative discoloration is the most common storage failure mode.[2]

Storage & Handling Directives

Based on the degradation risks, the following storage conditions are mandatory for maintaining >98% purity:

  • Temperature: Store at -20°C for long term; 2-8°C is acceptable for active use (< 1 month).

  • Atmosphere: Store under Argon or Nitrogen .[1][2] The primary amine is sensitive to atmospheric oxygen.[1][2]

  • Light: Amber vials are required. Photolytic oxidation accelerates the "browning" of the solid.[2]

  • Solution State: DMSO stocks should be kept frozen. Avoid leaving in solution at room temperature for >24 hours.

Synthesis Context & Impurity Management

Understanding the synthesis source is crucial for stability.[2] The compound is typically derived from N-methyl-5-nitropyridine-2-carboxamide via reduction (Fe/NH4Cl or H2/Pd).[2]

  • Iron Residues: If produced via Fe reduction, trace iron can act as a radical catalyst, accelerating oxidative degradation.[1][2] Action: Ensure <10 ppm heavy metal content via ICP-MS.

  • Residual Precursor: The nitro-precursor is stable but represents a process impurity.[2]

Workflow: Quality Control Decision Tree

QC_WorkflowStartReceived Batch(5-amino-N-methylpyridine-2-carboxamide)AppearanceCheck AppearanceStart->AppearanceColorIs it Dark Brown/Black?Appearance->ColorYesYesColor->Yes OxidizedNoNoColor->No AcceptableRecrystPurify: Recrystallize(EtOH/Hexane) or ColumnPurityCheckHPLC Purity Check(>98% Target)Recryst->PurityCheckStorageStore: -20°C, Dark, Inert GasPurityCheck->StorageYes->RecrystNo->PurityCheck

Caption: Decision logic for incoming batch assessment to prevent using degraded material in downstream applications.

References

  • United States Patent US11180471B2. (2021).[2] Substituted oxopyridine derivatives. Google Patents. Retrieved from

  • World Intellectual Property Organization WO2024086809A1. (2024).[2] Methods for treating cancer (Synthesis of N-methyl-5-(prop-2-yn-1-ylamino)pyridine-2-carboxamide). Google Patents. Retrieved from

  • OChem Inc. (n.d.).[2] Catalog Entry: 5-Amino-N-methylpyridine-2-carboxamide. Retrieved from [Link]

Methodological & Application

"5-amino-N-methylpyridine-2-carboxamide" applications in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-amino-N-methylpyridine-2-carboxamide in Neurodegenerative Disease Research


 and mHTT aggregates.

Part 1: Executive Summary & Scientific Rationale

5-amino-N-methylpyridine-2-carboxamide (CAS: 941284-74-8) is a high-value pharmacophore intermediate ("privileged structure") in the design of central nervous system (CNS) active agents.[1] Unlike generic reagents, this scaffold possesses specific structural features—a pyridine nitrogen for hydrogen bond acceptance, an exocyclic amine for derivatization, and an N-methylcarboxamide moiety that mimics peptide bonds—making it ideal for penetrating the blood-brain barrier (BBB) and interacting with specific protein pockets.

In neurodegenerative research, this scaffold is primarily utilized in two critical domains:

  • Alzheimer’s Disease (AD): As a hinge-binding motif in the synthesis of Glycogen Synthase Kinase-3

    
     (GSK-3
    
    
    
    ) inhibitors.[1][2] GSK-3
    
    
    dysregulation leads to Tau hyperphosphorylation and neurofibrillary tangle formation.[1][2]
  • Huntington’s Disease (HD): As a core structural element in the development of ligands that bind to mutant Huntingtin (mHTT) protein aggregates, serving as both therapeutic candidates and PET imaging tracers.

This guide provides a comprehensive workflow for utilizing this intermediate to synthesize bioactive probes and evaluate their efficacy in neurodegenerative models.

Part 2: Chemical Biology & Mechanism of Action

The "Privileged" Nature of the Scaffold

The N-methylpyridine-2-carboxamide motif offers a unique balance of lipophilicity and polarity (LogP ~0.5–1.0), optimizing it for CNS multiparameter optimization (MPO).

  • Kinase Hinge Binding: In GSK-3

    
     inhibitors, the pyridine nitrogen and the amide oxygen often form a bidentate hydrogen-bonding interaction with the kinase hinge region (e.g., Val135/Asp133 residues).
    
  • mHTT Aggregate Binding: The planar, aromatic nature of the pyridine, coupled with the amide, facilitates intercalation or surface binding to the

    
    -sheet rich structure of mHTT aggregates.
    
Pathway Visualization: GSK-3 & Tau Pathology

GSK3_Pathway Signal Cellular Stress / Amyloid-beta Akt Akt (Inactivated) Signal->Akt Inhibits GSK3 GSK-3β (Active) Akt->GSK3 Fails to Phosphorylate (Ser9) Tau Tau Protein (Microtubule Stabilizer) GSK3->Tau Hyperphosphorylates Inhibitor Pyridine-Carboxamide Inhibitor Inhibitor->GSK3 Competitive Inhibition (ATP Pocket) pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau Dissociation from MTs Tangles Neurofibrillary Tangles (NFTs) pTau->Tangles Aggregation Apoptosis Neuronal Death (Neurodegeneration) Tangles->Apoptosis

Figure 1: Mechanism of Action.[1] The diagram illustrates the pathological cascade where active GSK-3


 drives Tau pathology.[1] The pyridine-carboxamide inhibitor blocks this step, preventing neurofibrillary tangle formation.

Part 3: Experimental Protocols

Protocol A: Synthesis of GSK-3 Inhibitor Probes

Objective: To couple 5-amino-N-methylpyridine-2-carboxamide with a heterocycle core to generate a bioactive kinase inhibitor.[1]

Reagents:

  • 5-amino-N-methylpyridine-2-carboxamide (Start Material A)[1][3][4]

  • 2-Chloropyrimidine derivative (or similar electrophile) (Start Material B)

  • Palladium catalyst (e.g., Pd

    
    (dba)
    
    
    
    , Xantphos)
  • Cesium Carbonate (Cs

    
    CO
    
    
    
    )
  • 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged glovebox, weigh 1.0 eq of 5-amino-N-methylpyridine-2-carboxamide and 1.1 eq of the electrophile (e.g., 2,4-dichloropyrimidine).

  • Catalyst Loading: Add 5 mol% Pd

    
    (dba)
    
    
    
    and 10 mol% Xantphos. Add 2.0 eq of Cs
    
    
    CO
    
    
    .
  • Solvation: Dissolve in anhydrous 1,4-Dioxane (0.1 M concentration).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Work-up: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (DCM:MeOH gradient 0-10%).

  • Validation: Verify structure via

    
    H-NMR and LC-MS (Expected shift: disappearance of aniline NH
    
    
    
    peak, appearance of aromatic coupling).
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: To quantify the IC


 of the synthesized compound against GSK-3

.[1]

Materials:

  • Recombinant human GSK-3

    
     enzyme.[1]
    
  • GSK-3 Substrate peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Synthesized Pyridine-Carboxamide Derivative.[1][3][4][5][6]

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO (Final assay concentration 1% DMSO).

  • Enzyme Reaction: Incubate GSK-3

    
     (5 ng/well) with the compound for 15 minutes at room temperature in kinase buffer.
    
  • Substrate Addition: Add ATP (10

    
    M) and Substrate peptide (20 
    
    
    
    M) to initiate the reaction. Incubate for 60 minutes at 30°C.
  • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 min incubation).

  • Luciferase Reaction: Add Kinase Detection Reagent to convert ADP to ATP, generating luminescence.

  • Data Analysis: Measure luminescence using a plate reader. Plot Relative Light Units (RLU) vs. Log[Concentration] to determine IC

    
    .
    

Data Presentation Template:

Compound IDStructure CoreIC

(GSK-3

)
IC

(CDK5)
Selectivity Ratio
Ref-01 Indazole12 nM450 nM37.5x
Test-05 Pyridine-Carboxamide 8 nM >1000 nM >125x
Ctrl-Neg DMSON/AN/A-

Part 4: Advanced Application - Huntington's Disease (mHTT)

Recent patent literature highlights the use of this scaffold to create ligands that bind to


-sheet rich aggregates of mutant Huntingtin protein.
Protocol C: Competition Binding Assay (mHTT Aggregates)

Objective: To determine if the pyridine-carboxamide derivative binds to mHTT aggregates in brain homogenates.[1]

  • Tissue Preparation: Homogenize brain tissue from R6/2 transgenic mice (HD model) and Wild Type (WT) controls.

  • Radioligand: Use a tritiated reference ligand (e.g., [

    
    H]-Specific-Binder) known to bind mHTT.
    
  • Incubation: Incubate 100

    
    g of brain homogenate with 2 nM [
    
    
    
    H]-Ligand and varying concentrations of the Test Pyridine-Carboxamide (1 nM - 10
    
    
    M).
  • Filtration: Harvest membranes using a cell harvester onto GF/B filters pre-soaked in 0.3% PEI.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Result: A decrease in radioactive signal indicates successful displacement, confirming the test compound binds to the pathogenic aggregates.

Workflow Visualization: Drug Discovery Pipeline

Discovery_Pipeline Start Scaffold: 5-amino-N-methylpyridine-2-carboxamide Synth Palladium-Catalyzed Cross-Coupling Start->Synth Library Library of Derivatives Synth->Library Screen1 Primary Screen: GSK-3β Inhibition Library->Screen1 AD Track Screen2 Secondary Screen: mHTT Binding Library->Screen2 HD Track Lead Lead Candidate (Neuroprotective) Screen1->Lead IC50 < 10nM Screen2->Lead Ki < 5nM

Figure 2: Discovery Pipeline. The flowchart demonstrates the divergent utility of the 5-amino-N-methylpyridine-2-carboxamide scaffold in generating leads for both Alzheimer's (AD) and Huntington's (HD) disease.

Part 5: References

  • Doménech, C. et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry.

  • United States Patent US20190241555A1. (2019). Radiolabeled compounds for imaging huntingtin aggregates.

  • Selleck Chemicals. (2025). GSK-3 Inhibitor Library and Biological Activity.

  • Bhat, R. et al. (2004). Glycogen synthase kinase 3: a drug target for CNS therapies. Journal of Neurochemistry.

  • Vertex Pharmaceuticals. (2018).[7] Substituted oxopyridine derivatives as Factor XIa inhibitors. Patent WO2017005725A1.

Sources

Troubleshooting & Optimization

"5-amino-N-methylpyridine-2-carboxamide" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification, Root Cause Analysis, and Purification Protocols

Welcome to the Advanced Synthesis Support Hub. Current Status: Online | Specialist: Senior Application Scientist (Medicinal Chemistry Division)

You are accessing the technical guide for 5-amino-N-methylpyridine-2-carboxamide (CAS: 771583-97-8). This molecule is a critical "right-hand" building block often used in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) and other kinase inhibitors. Its amphoteric nature and the reactivity of the pyridine ring present unique purification challenges.

This guide is structured to troubleshoot specific purity issues encountered during the reduction of the nitro-precursor or amide coupling steps.

Part 1: Identification & Analytical Troubleshooting

User Query: "I see multiple peaks in my LC-MS after the reduction step. How do I identify the specific byproducts?"

Scientist Response: In the synthesis of 5-amino-N-methylpyridine-2-carboxamide (typically via hydrogenation of 5-nitro-N-methylpyridine-2-carboxamide), "clean" conversion is rare without optimization. The pyridine nitrogen and the forming amine create a basic environment that can poison catalysts or lead to dimerization.

Refer to the Impurity Fingerprint Table below to match your LC-MS data (Target MW: ~151.16 Da).

Table 1: Common Impurity Fingerprints
Retention Time (Rel)Observed Mass (ESI+)IdentityOrigin / Root CauseAppearance
0.85 (Early) 168.1 (M+H)Hydroxylamine Intermediate Incomplete reduction (2e⁻ or 4e⁻ reduction instead of 6e⁻).Colorless
1.00 (Target) 152.2 (M+H) Target Amine Desired Product Off-white / Pale Yellow
1.20 182.1 (M+H)Nitro Precursor Unreacted starting material.Yellow solid
1.35 299-301 (M+H)Azoxy / Azo Dimer Condensation of nitroso/hydroxylamine intermediates under basic conditions.Deep Orange / Red
0.50 (Front) 153.1 (M+H)Carboxylic Acid Hydrolysis of the N-methylamide (Acidic/Basic workup induced).White solid

Critical Analytical Note: Aminopyridines interact strongly with free silanols on standard C18 HPLC columns, leading to severe peak tailing. This tailing can mask the "Hydroxylamine" impurity (RT 0.85).

  • Recommendation: Use a "Base-Deactivated" column (e.g., C18 with high carbon load) and add 0.1% Triethylamine or Ammonium Bicarbonate (pH 8.0) to your mobile phase to sharpen the amine peak.

Part 2: Root Cause Analysis (The "Why")

User Query: "Why is my product turning orange upon storage, and why is the yield lower than expected?"

Scientist Response: The color change indicates oxidative instability or the presence of trace azo-dimers , which have high extinction coefficients (visible even at <0.1%). The yield loss is likely due to the high water solubility of the aminopyridine during aqueous workup.

The diagram below illustrates the reduction pathway and where the "off-ramps" to impurities occur.

Figure 1: Reaction Pathway & Impurity Branching

G Nitro Start: 5-Nitro-N-methyl- pyridine-2-carboxamide Nitroso Intermediate: Nitroso Nitro->Nitroso +2e- / H2 Hydroxylamine Impurity: Hydroxylamine (Incomplete Reduction) Nitroso->Hydroxylamine +2e- / H2 Azo Impurity: Azo Dimer (Deep Orange) Nitroso->Azo Condensation with Hydroxylamine (Basic pH) Target Target: 5-Amino-N-methyl- pyridine-2-carboxamide Hydroxylamine->Target +2e- / H2 (Slow Step) Oxidation Degradant: N-Oxide (Storage Issue) Target->Oxidation Air/Light Exposure

Caption: Mechanistic flow of nitro-reduction showing critical branch points for hydroxylamine (incomplete) and azo (dimerization) impurities.

Part 3: Remediation & Purification Protocols

User Query: "Column chromatography is difficult because the amine streaks. How can I purify this on a multigram scale?"

Scientist Response: Avoid standard silica chromatography if possible. The basicity of the pyridine ring causes it to stick to acidic silica. Instead, utilize the pH-Switch Extraction or Recrystallization methods described below. These rely on the amphoteric nature of the molecule.

Protocol A: The "pH-Switch" Isolation (Best for Yield)

Use this to remove non-basic impurities (like the Azo dimer or Nitro precursor).

  • Dissolution: Dissolve crude reaction mixture in 1M HCl (Target pH < 2).

    • Logic: The aminopyridine is protonated and moves to the aqueous phase. Neutral impurities (Nitro, Azo, Amide dimers) remain organic-soluble.

  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) x2.

    • Result: Discard the organic (EtOAc) layer. It contains the colored azo impurities.

  • Neutralization: Cool the aqueous layer to 0°C. Slowly adjust pH to 9-10 using Sat. Na₂CO₃ or 50% NaOH .

    • Observation: The product should precipitate as a solid or oil out.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) / Isopropanol (IPA) (ratio 9:1).

    • Note: Pure DCM is often insufficient due to the polarity of the amide. The 10% IPA is crucial for recovery.

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: Recrystallization (Best for High Purity >99%)

Use this if the product is solid but off-color.

  • Solvent System: Ethanol / Water (9:1) or pure Isopropanol (IPA).

  • Method:

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • If the solution is dark, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

    • Allow to cool slowly to Room Temp, then to 4°C.

    • Anti-solvent: If crystallization is sluggish, add Diisopropyl ether (DIPE) or Heptane dropwise to the cloud point.

Frequently Asked Questions (FAQ)

Q1: Can I use standard silica gel chromatography?

  • A: Only if you modify the mobile phase. Use DCM:MeOH:NH₄OH (90:9:1) . The Ammonium Hydroxide is mandatory to deprotonate the silanols and prevent the amine from "sticking" to the column. Without it, you will lose significant mass.

Q2: My product is unstable in solution. Why?

  • A: 5-aminopyridines are electron-rich and prone to oxidation (turning brown/black) via air.

    • Fix: Store the solid under Nitrogen/Argon at -20°C.

    • Fix: If storing in solution, use degassed solvents and add a stabilizer like BHT if permissible for your downstream step.

Q3: The melting point is lower than the literature value (160-164°C).

  • A: This is often due to retained water or alcohol in the crystal lattice (solvates) or trace Hydroxylamine impurity. Dry the sample in a vacuum oven at 50°C for 12 hours. If the MP is still low, check for the Hydroxylamine peak (M+16) in LC-MS.

References
  • Zhang, P., et al. (2009).[1][2] "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor."[1][2] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the synthesis context of the aminopyridine fragment in Betrixaban.
  • Loba Chemie. (n.d.).[3] "Safety Data Sheet: 2-Amino-5-methylpyridine."

    • Relevance: Provides physical property baselines (MP, solubility) for the analogous core structure.
  • Sielc Technologies. (n.d.). "HPLC Method for Analysis of Aminopyridines."

    • Relevance: Validates the analytical difficulty of aminopyridines and suggests ion-pairing or mixed-mode chrom
  • PubChem. (2025).[4] "Betrixaban Compound Summary."

    • Relevance: Confirms the structural connectivity of the amide and pyridine rings.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-amino-N-methylpyridine-2-carboxamide before handling.

Sources

"5-amino-N-methylpyridine-2-carboxamide" troubleshooting failed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-N-methylpyridine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Diagnosing Failed Reactions

The synthesis of 5-amino-N-methylpyridine-2-carboxamide, typically achieved through the coupling of 5-aminopyridine-2-carboxylic acid and methylamine, can be prone to several issues, including low to no product yield and the formation of impurities. This section provides a systematic approach to identifying and resolving these common failures.

Question 1: I am seeing no formation of my desired product, 5-amino-N-methylpyridine-2-carboxamide. My starting materials, 5-aminopyridine-2-carboxylic acid and methylamine, are consumed. What is the likely cause?

When starting materials are consumed without the formation of the desired product, it often points to a competing reaction pathway or degradation of an intermediate. The primary suspect in this scenario is the intramolecular cyclization of the activated 5-aminopyridine-2-carboxylic acid.

Diagnostic Workflow: No Product Formation with Starting Material Consumption

Caption: Diagnostic workflow for no product formation.

Plausible Cause and Explanation:

The 5-amino group of 5-aminopyridine-2-carboxylic acid can act as an intramolecular nucleophile, especially when the carboxylic acid is activated by a coupling agent (e.g., HATU, EDC). This leads to the formation of a stable six-membered lactam, a pyrido[5,2-d]pyrimidin-4(3H)-one, which is a common impurity in reactions involving 2-aminopyridine derivatives.

Recommended Actions:

  • Alter the Order of Addition: Instead of pre-activating the carboxylic acid, add the coupling agent to a solution already containing both the 5-aminopyridine-2-carboxylic acid and methylamine. This allows the intermolecular reaction with methylamine to compete more effectively with the intramolecular cyclization.

  • Use a Methylammonium Salt: Employing a methylammonium salt (e.g., methylamine hydrochloride) with a suitable base can ensure a controlled release of free methylamine, which can favor the desired intermolecular reaction.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the intramolecular cyclization, which may have a higher activation energy.

Question 2: My reaction is sluggish, and I'm observing a low yield of the desired product along with unreacted 5-aminopyridine-2-carboxylic acid. What steps can I take to improve the conversion?

Low conversion with the recovery of the starting carboxylic acid often indicates inefficient activation of the carboxylic acid or poor nucleophilicity of the amine. Aminopyridines can be less nucleophilic than simple alkylamines due to the electron-withdrawing nature of the pyridine ring.

Troubleshooting Low Conversion:

Potential Cause Explanation Recommended Solution
Inefficient Carboxylic Acid Activation The chosen coupling agent may not be potent enough to fully activate the carboxylic acid.Switch to a more powerful coupling agent such as HATU or COMU. Consider converting the carboxylic acid to an acyl fluoride, which is highly reactive towards amines.[1]
Low Nucleophilicity of the Amine The amino group on the pyridine ring is less nucleophilic than a typical aliphatic amine.Increase the concentration of methylamine or use a stronger, non-nucleophilic base (e.g., DBU) to deprotonate the methylammonium salt and increase the concentration of free amine.
Coordination of Pyridine Nitrogen The pyridine nitrogen can coordinate to the coupling agent or other reagents, hindering the reaction.The use of additives like HOBt or DMAP can help to mitigate this effect by forming a more reactive intermediate that is less susceptible to coordination.
Steric Hindrance While less of an issue with methylamine, steric hindrance can play a role in more complex substrates.For sterically hindered substrates, consider using a less bulky base and a more reactive acyl fluoride intermediate.[2]
Question 3: My reaction produces the desired product, but it is contaminated with several impurities that are difficult to separate. How can I improve the purity of my crude product?

Impurity formation is a common challenge, and a multi-pronged approach involving reaction optimization and purification is often necessary.

Strategies for Improving Product Purity:

  • Reaction Optimization:

    • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of either the carboxylic acid or the amine can lead to downstream purification challenges.

    • Temperature Control: As mentioned, lower temperatures can minimize side reactions.

    • Solvent Choice: Ensure you are using a dry, aprotic solvent such as DMF or DCM to prevent hydrolysis of activated intermediates.

  • Work-up and Purification:

    • Aqueous Wash: A standard aqueous work-up can remove unreacted starting materials and water-soluble byproducts. A wash with a mild acid (e.g., dilute HCl) can remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO3) can remove acidic impurities.

    • Chromatography: Column chromatography is often necessary for the final purification. Due to the polar nature of the product, a normal-phase silica gel column with a gradient elution of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can help to reduce tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-aminopyridine-2-carboxylic acid? 5-aminopyridine-2-carboxylic acid should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.

Q2: Can I use aqueous methylamine for this reaction? It is highly recommended to use a solution of methylamine in an organic solvent (e.g., THF, ethanol) or as a gas. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the yield of the desired amide.

Q3: Are there any known safety concerns with 5-amino-N-methylpyridine-2-carboxamide or its precursors? Aminopyridines as a class of compounds can have neurological effects.[3] It is essential to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Standard Protocol for the Synthesis of 5-amino-N-methylpyridine-2-carboxamide using HATU

Reaction Scheme:

Caption: Synthesis of 5-amino-N-methylpyridine-2-carboxamide.

Materials:

  • 5-aminopyridine-2-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminopyridine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the methylamine solution (1.5 eq) to the flask and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • In a separate container, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]

  • PubChem. (n.d.). 5-Aminopyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

Sources

"5-amino-N-methylpyridine-2-carboxamide" addressing poor reproducibility in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Reproducibility Challenges in Biochemical Assays

Welcome to the technical support center for 5-amino-N-methylpyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common reproducibility issues encountered during in-vitro assays involving this and structurally related compounds. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of 5-amino-N-methylpyridine-2-carboxamide that are critical for consistent assay performance.

Q1: How should I prepare and store stock solutions of 5-amino-N-methylpyridine-2-carboxamide to ensure stability and prevent degradation?

A1: Proper stock solution preparation and storage are paramount for reproducible results. 5-amino-N-methylpyridine-2-carboxamide is generally a solid at room temperature.[1][2] For consistent performance, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO or methanol.[3]

Storage Protocol:

  • Once prepared, aliquot the stock solution into single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.[4]

  • Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[4]

The rationale for this is that repeated temperature fluctuations can lead to compound degradation and solvent evaporation, altering the effective concentration and introducing variability into your assays.

Q2: What are the known chemical liabilities of 5-amino-N-methylpyridine-2-carboxamide that could impact assay results?

A2: The chemical structure of 5-amino-N-methylpyridine-2-carboxamide contains a pyridine ring, an amino group, and a carboxamide moiety, which can be susceptible to certain reactions.[5] The pyridine ring is electron-rich and can undergo electrophilic substitution.[1] Under certain pH conditions, the amino group can be protonated, which may affect its interaction with biological targets. The carboxamide group is generally stable but can undergo hydrolysis under strong acidic or alkaline conditions, especially at elevated temperatures.[1] It is crucial to maintain a stable pH in your assay buffer to avoid such issues.

Q3: Are there any known incompatibilities of 5-amino-N-methylpyridine-2-carboxamide with common assay reagents or plastics?

A3: While specific incompatibility data for this exact molecule is not extensively documented, compounds with similar structures can sometimes interact with certain plastics or be sensitive to particular buffer components.[6] To mitigate risks, it is advisable to:

  • Use polypropylene or glass vials for storing stock solutions.

  • Avoid silanized pipette tips and vials, as they can lead to compound adsorption.[7]

  • When using polystyrene plates, be aware that hydrophobic compounds can sometimes bind to the plastic, reducing the effective concentration in your assay. If this is suspected, using low-binding plates may be beneficial.[7]

Troubleshooting Guides for Poor Reproducibility

This section provides a systematic approach to diagnosing and resolving common issues of poor reproducibility in assays involving 5-amino-N-methylpyridine-2-carboxamide.

Scenario 1: High Variability Between Replicate Wells

Problem: You observe significant differences in the signal between replicate wells that are supposed to be identical, leading to a large standard deviation.

Possible Causes and Solutions:

CauseExplanationTroubleshooting Steps
Pipetting Errors Inaccurate or inconsistent dispensing of the compound, enzyme, or substrate.1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure complete mixing of reagents before dispensing.
Compound Precipitation The compound may be coming out of solution when diluted into the aqueous assay buffer.1. Visually inspect the wells for any precipitate. 2. Decrease the final concentration of the organic solvent (e.g., DMSO) in the assay to <1%. 3. Test the solubility of the compound in the assay buffer at the working concentration.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and alter the reaction kinetics.1. Do not use the outer wells of the plate for experimental samples. Instead, fill them with buffer or media. 2. Use plate sealers to minimize evaporation.
Reagent Instability One of the assay components (e.g., enzyme, substrate) may be degrading over the course of the experiment.1. Prepare fresh reagents for each experiment. 2. Keep reagents on ice during the assay setup. 3. Review the stability data for all assay components.[8]

Workflow for Diagnosing High Variability:

Caption: Troubleshooting workflow for high replicate variability.

Scenario 2: Inconsistent IC50/EC50 Values Across Experiments

Problem: The calculated potency (IC50 or EC50) of 5-amino-N-methylpyridine-2-carboxamide varies significantly from one experimental run to another.

Possible Causes and Solutions:

CauseExplanationTroubleshooting Steps
Inaccurate Stock Concentration Errors in weighing the compound or solvent evaporation from the stock solution.1. Re-measure the concentration of the stock solution using a spectrophotometer if a chromophore is present. 2. Prepare a fresh stock solution from a new weighing of the compound.
Variable Enzyme/Cell Activity The biological components of the assay (e.g., enzyme, cells) may have different activity levels between batches or passages.[9]1. Use a consistent batch and lot of reagents. 2. For cell-based assays, use cells within a narrow passage number range.[10] 3. Always run a reference compound with a known potency to normalize the data.
Assay Drift Changes in temperature or incubation times can affect the reaction rate and lead to inconsistent results.1. Use a temperature-controlled plate reader and incubator. 2. Ensure that the timing of reagent additions and signal reading is consistent for all plates.
Lot-to-Lot Variability of Reagents Different batches of reagents, such as serum or antibodies, can have different performance characteristics.[9]1. Qualify new lots of critical reagents before use in experiments. 2. Purchase larger batches of critical reagents to minimize the frequency of lot changes.

Self-Validating Experimental Design:

To ensure the integrity of your results, incorporate a self-validating system into your experimental protocol.

G cluster_0 Pre-Experiment Validation cluster_1 In-Assay Controls cluster_2 Data Analysis A Qualify New Reagent Lots D Positive Control (Max Signal) A->D B Calibrate Instruments B->D C Validate Cell Passage Number C->D G Calculate Z' Factor D->G E Negative Control (Min Signal) E->G F Reference Compound I Compare to Reference Compound F->I H Normalize to Controls G->H If Z' >= 0.5 H->I

Sources

Technical Support Center: Synthesis of 5-amino-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and management of reaction intermediates for 5-amino-N-methylpyridine-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. We will delve into common synthetic challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you navigate the nuances of this important synthetic target.

Section 1: Strategic Synthesis Planning

The synthesis of 5-amino-N-methylpyridine-2-carboxamide, a key structural motif in various pharmacologically active agents, typically proceeds through two primary routes. The choice of strategy often depends on the availability of starting materials, scale, and the specific challenges encountered with substrate reactivity.

  • Route A: Amide Coupling. This is a convergent approach involving the coupling of a 5-aminopicolinic acid derivative with methylamine.

  • Route B: Nitrile Hydrolysis. This route starts from 5-amino-2-cyanopyridine and involves a controlled partial hydrolysis to the desired amide.

The selection of a synthetic route is a critical first step that influences the types of intermediates you will need to manage.

G start Start: Synthesize 5-amino-N-methylpyridine-2-carboxamide sm_avail Are starting materials 5-aminopicolinic acid or 5-amino-2-cyanopyridine readily available? start->sm_avail route_a Route A: Amide Coupling (5-aminopicolinic acid + methylamine) sm_avail->route_a Picolinic Acid Available route_b Route B: Controlled Nitrile Hydrolysis (from 5-amino-2-cyanopyridine) sm_avail->route_b Cyanopyridine Available coupling_challenge Challenge: Low nucleophilicity of 5-aminopyridine and potential for side reactions during acid activation. route_a->coupling_challenge hydrolysis_challenge Challenge: Over-hydrolysis to the carboxylic acid is a common side reaction. route_b->hydrolysis_challenge end_a Proceed to Amide Coupling Troubleshooting Guide coupling_challenge->end_a end_b Proceed to Nitrile Hydrolysis Troubleshooting Guide hydrolysis_challenge->end_b

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during synthesis, with a focus on identifying and managing key reaction intermediates.

Route A: Amide Coupling Troubleshooting

Amide bond formation is one of the most common reactions in medicinal chemistry, yet it can be challenging, especially with electron-deficient amines like 5-aminopyridine derivatives.[1][2]

Q1: My amide coupling reaction has stalled. LC-MS analysis shows the presence of my starting carboxylic acid and an activated intermediate, but very little product. What's happening?

A1: This is a classic issue where the rate of amine addition is much slower than the rate of acid activation. The 5-amino group on the pyridine ring is a relatively poor nucleophile due to the electron-withdrawing nature of the pyridine ring.[3] Your activated intermediate is forming correctly, but it is not being consumed by the methylamine at an appreciable rate.

Troubleshooting Steps:

  • Identify the Intermediate: The nature of the intermediate depends on your coupling reagent.

    • Carbodiimides (DCC, EDC): You are likely observing the O-acylisourea intermediate. This is highly reactive and can rearrange to an unreactive N-acylurea or form a symmetric anhydride if another equivalent of the carboxylic acid is present.

    • Aminium/Uronium (HATU, HBTU): You are seeing the activated ester (e.g., the O-acyl-(tetramethyl)isouronium species). While more stable than the O-acylisourea, it can still degrade over time.

  • Increase Nucleophilicity/Reactivity:

    • Base: Ensure you are using a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to deprotonate the methylamine hydrochloride salt and activate the amine. Using stronger bases like t-BuOK or NaH is generally not recommended as it can lead to side reactions.[3]

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation barrier for the nucleophilic attack. Monitor for decomposition.

  • Consider a More Reactive Electrophile: If the activated ester is not reactive enough, consider converting the carboxylic acid to an acyl fluoride. Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines, making them ideal for sterically hindered or electronically challenging couplings.[2][4] Reagents like TFFH or XtalFluor-E can be used for this transformation.[2]

G cluster_activation Acid Activation cluster_coupling Desired Pathway cluster_side_reactions Side Reactions (Stalled Reaction) Acid 5-Aminopicolinic Acid Activated Activated Intermediate (e.g., O-acylisourea) Acid->Activated Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated Product Target Amide Product Activated->Product Nucleophilic Attack Anhydride Symmetric Anhydride Activated->Anhydride + another acid molecule N_Acylurea N-Acylurea (unreactive) Activated->N_Acylurea Rearrangement (with DCC/EDC) Amine Methylamine Amine->Product

Caption: Pathways for activated intermediates in amide coupling.

Q2: I am forming a significant amount of a byproduct with a mass corresponding to the anhydride of my starting carboxylic acid. How do I prevent this?

A2: Symmetric anhydride formation occurs when the activated intermediate reacts with another molecule of the starting carboxylic acid instead of the amine.[3] This is common when the amine is a poor nucleophile or its concentration is low.

Preventative Measures:

  • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base first, allow the activation to proceed for a few minutes, and then add the methylamine. This ensures the amine is present as soon as the activated intermediate forms.

  • Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the desired reaction pathway.

  • Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular reaction with the amine over anhydride formation.

Route B: Nitrile Hydrolysis Troubleshooting

The hydrolysis of a nitrile to a primary amide is an intermediate step en route to the carboxylic acid. The challenge is to stop the reaction at the amide stage, as amides can be more susceptible to hydrolysis than the starting nitrile under certain conditions.[5]

Q1: My nitrile hydrolysis reaction is producing the 5-aminopicolinic acid, not the amide. How can I achieve selective partial hydrolysis?

A1: Over-hydrolysis is the primary challenge for this route. Harsh acidic or basic conditions with prolonged heating will inevitably lead to the carboxylic acid.[5] The key is to use milder conditions that favor the hydration of the nitrile over the subsequent hydrolysis of the amide.

Recommended Conditions for Controlled Hydrolysis:

ConditionReagentsTemperatureRationale
Mild Acid Conc. H₂SO₄ in AcOH or TFARoom Temp to 40 °CThe acid mixture protonates the nitrile, activating it for nucleophilic attack by water. Milder temperatures prevent rapid hydrolysis of the resulting amide.[5]
Metal-Catalyzed PtO₂ or other catalystsVariesCertain metal catalysts can facilitate the hydration of the nitrile to the amide with high selectivity.
Basic Peroxide H₂O₂ in basic solution (e.g., NaOH, K₂CO₃)0 °C to Room TempThe hydroperoxide anion is a potent nucleophile for the nitrile, and the reaction conditions are generally mild enough to preserve the amide product.

Monitoring is Crucial: This reaction must be carefully monitored by TLC or LC-MS. As soon as a significant amount of the desired amide is formed and before the carboxylic acid starts to appear, the reaction should be quenched and worked up.

Section 3: Analytical Protocols for Intermediate Monitoring

Effective management of intermediates requires robust analytical methods.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.

    • Recommended Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 30% and going up to 70%) is often effective. Adding a small amount of triethylamine (0.5%) can reduce tailing of the basic pyridine compounds.

    • Visualization: Use UV light (254 nm) for visualization. A potassium permanganate stain can also be used to visualize spots that are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of starting materials, intermediates, products, and byproducts by their mass-to-charge ratio. This is the best method for confirming the presence of O-acylisourea intermediates, anhydrides, or over-hydrolysis products.

Section 4: Experimental Methodologies

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis via HATU-mediated Amide Coupling

This protocol is designed to minimize the formation of side products by using a modern coupling reagent known for its efficiency.

G start Start step1 1. Dissolve 5-aminopicolinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. start->step1 step2 2. Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at RT. step1->step2 step3 3. Add methylamine hydrochloride (1.2 eq) to the activated mixture. step2->step3 step4 4. Stir at RT to 40°C. Monitor by LC-MS every hour. step3->step4 step5 5. Reaction complete? step4->step5 step5->step4 No step6 6. Quench with water and perform aqueous workup (EtOAc extraction). step5->step6 Yes step7 7. Purify by column chromatography. step6->step7 end End Product step7->end

Caption: Step-by-step workflow for HATU-mediated coupling.

Step-by-Step Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 5-aminopicolinic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (approx. 0.1 M concentration).

  • Add diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 10 minutes to ensure full activation of the carboxylic acid.

  • Add methylamine hydrochloride (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature. If the reaction is slow, it may be gently heated to 40 °C.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Protocol 2: Controlled Hydrolysis of 5-Amino-2-Cyanopyridine

This protocol uses basic peroxide, a mild method for the selective conversion of nitriles to primary amides.

Step-by-Step Procedure:

  • Dissolve 5-amino-2-cyanopyridine (1.0 eq) in a suitable solvent like DMSO or acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (3.0 eq) dropwise.

  • Add aqueous sodium hydroxide (1 M) or potassium carbonate to maintain a basic pH (~8-10).

  • Stir the reaction vigorously at 0-10 °C.

  • Monitor the reaction carefully by TLC or LC-MS every 15-30 minutes.

  • Once the starting material is consumed and before significant formation of the carboxylic acid byproduct, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product as needed, typically by crystallization or column chromatography.

References

  • S. D. Sharma, et al. (1986). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit r/Chempros Discussion. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • M. A. S. Goher, et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry. Available at: [Link]

  • L. Zhang, et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]

  • M. E. Due-Hansen, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • V. A. Vale's, et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]

  • Wikipedia. Hydrazine. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-amino-N-methylpyridine-2-carboxamide and 3-aminopyridine-2-carboxamide: An Inquiry into Available Biological Data

Author: BenchChem Technical Support Team. Date: February 2026

An extensive review of publicly available scientific literature and patent databases reveals a notable scarcity of direct comparative studies on the biological activities of 5-amino-N-methylpyridine-2-carboxamide and 3-aminopyridine-2-carboxamide. While the aminopyridine carboxamide scaffold is a recognized pharmacophore in drug discovery, specific and detailed experimental data for these two particular molecules is limited. This guide, therefore, aims to provide a comprehensive overview of the available information on these compounds and their close structural analogs to infer potential areas of biological relevance and to highlight the gaps in current knowledge.

Introduction to Aminopyridine Carboxamides

Aminopyridine carboxamides are a class of heterocyclic compounds that have garnered significant interest from medicinal chemists. The pyridine ring, a common motif in pharmaceuticals, coupled with amino and carboxamide functionalities, provides a versatile scaffold for interacting with a range of biological targets. The position of the amino group and substitutions on the carboxamide nitrogen are critical determinants of the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity. The two molecules of interest, 5-amino-N-methylpyridine-2-carboxamide and 3-aminopyridine-2-carboxamide, represent isomers with distinct electronic and steric profiles that are expected to translate into different pharmacological activities.

Analysis of "5-amino-N-methylpyridine-2-carboxamide" and Related Structures

Complex derivatives of N-methylpyridine-2-carboxamide have been investigated as kinase inhibitors. For instance, a patent discloses 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate as a potent inhibitor of Raf kinase, a key enzyme in cancer signaling pathways[1]. Similarly, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated as antitumor agents, showing inhibitory effects on cancer cell proliferation[2]. These findings suggest that the N-methylpicolinamide moiety can serve as a scaffold for developing anticancer agents.

Another area of investigation for related structures is in the treatment of bacterial infections. While not a direct analog, the study of 5-amino- and 5-hydroxyquinolones, where the core is different but the substitution pattern is relevant, has identified potent broad-spectrum antibacterial agents[3].

Analysis of "3-aminopyridine-2-carboxamide" and Related Structures

For 3-aminopyridine-2-carboxamide , direct biological activity data is also sparse. The PubChem database entry for this compound does not list any significant biological activities[4]. However, the 3-aminopyridine-2-carboxamide core is present in various biologically active molecules, pointing to its potential as a pharmacophore.

A notable derivative is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), which has demonstrated significant antitumor activity. 3-AP acts as an inhibitor of ribonucleotide reductase, a critical enzyme for DNA synthesis and repair, and has been evaluated in clinical trials for cancer therapy[5]. While the carboxaldehyde thiosemicarbazone moiety is functionally different from a simple carboxamide, this highlights the potential of the 3-aminopyridine-2-yl scaffold in oncology.

Furthermore, derivatives of the structurally similar 3-aminopyrazine-2-carboxamide have been explored for their antimicrobial properties. Studies have shown that N-substituted 3-aminopyrazine-2-carboxamides exhibit in vitro activity against Mycobacterium tuberculosis and other bacteria[6][7][8]. Some of these compounds are believed to target prolyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis[9].

Comparative Synthesis and Structure-Activity Relationship (SAR) Insights from Analogs

While a direct comparison is not possible due to the lack of data, we can infer some general structure-activity relationship (SAR) principles from related series of compounds.

The position of the amino group on the pyridine ring is a key determinant of activity. In the context of pyridine-2-carboxaldehyde thiosemicarbazones, both 3-amino and 5-amino derivatives have been synthesized and evaluated. The 5-alkylamino derivatives were found to be potent inhibitors of ribonucleotide reductase[10]. This suggests that the 5-amino position in the pyridine-2-carboxamide scaffold is a viable position for biological activity.

The substitution on the carboxamide nitrogen also plays a crucial role. The presence of an N-methyl group in 5-amino-N-methylpyridine-2-carboxamide, as opposed to the unsubstituted amide in 3-aminopyridine-2-carboxamide, will affect its hydrogen bonding capacity, lipophilicity, and metabolic stability. In some series of bioactive compounds, N-methylation can modulate potency and pharmacokinetic properties[11]. For example, in a series of 3-acylaminopyrazine-2-carboxamides, derivatives with secondary and tertiary carboxamides were synthesized to probe the importance of the amide protons for biological activity[9].

Experimental Protocols for Evaluating Related Compounds

To facilitate future comparative studies of these two molecules, this section outlines typical experimental protocols used for assessing the biological activities of related aminopyridine carboxamide derivatives.

Kinase Inhibition Assay (Example: Raf Kinase)

This protocol is relevant for assessing the potential anticancer activity of the target compounds by measuring their ability to inhibit a specific kinase.

  • Reagents and Materials : Recombinant human Raf kinase, kinase buffer, ATP, substrate peptide, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare serial dilutions of the test compounds (5-amino-N-methylpyridine-2-carboxamide and 3-aminopyridine-2-carboxamide).

    • In a 96-well plate, add the recombinant kinase, the test compound, and the substrate peptide in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Example: Mycobacterium tuberculosis)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial pathogens.

  • Reagents and Materials : Middlebrook 7H9 broth, oleic acid-albumin-dextrose-catalase (OADC) supplement, bacterial culture (M. tuberculosis H37Rv), and resazurin solution.

  • Procedure :

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37°C for 7-14 days.

    • Add resazurin solution to each well and incubate for another 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.

Conclusion and Future Directions

To elucidate the therapeutic potential of these compounds, further research is imperative. Head-to-head screening in a panel of biological assays, including kinase inhibition, antimicrobial susceptibility, and cytotoxicity assays, would be the first step. Subsequent mechanistic studies would be necessary to identify their molecular targets and pathways of action. The detailed experimental protocols provided in this guide offer a starting point for such investigations. The findings from these future studies will be crucial in determining whether these aminopyridine carboxamide derivatives hold promise as leads for the development of new therapeutic agents.

References

A comprehensive list of references is not possible due to the absence of direct studies. The citations provided throughout the text refer to research on structurally related compounds.

Sources

Publish Comparison Guide: Assessing Off-Target Effects of 5-Amino-N-Methylpyridine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical identity of 5-amino-N-methylpyridine-2-carboxamide (CAS 941284-74-8), this guide is structured to address its role as a critical pharmacophore/scaffold used in the synthesis of high-value targets like Menin-MLL inhibitors (e.g., SNDX-5613 analogs) and Factor XIa inhibitors .

Unlike a finished drug, this molecule is a "privileged structure" whose off-target profile dictates the safety of the final clinical candidate. The guide assesses the inherent liabilities of this scaffold (Kinase promiscuity, hERG binding) compared to alternative cores.

Executive Summary

5-amino-N-methylpyridine-2-carboxamide is a "privileged scaffold" extensively utilized in modern drug discovery, particularly for Menin-MLL interaction inhibitors (targeting acute leukemias) and Factor XIa inhibitors (anticoagulants). Its planar, hydrogen-bond-donating/accepting geometry allows it to mimic peptide backbones (e.g., the MBM1 motif in Menin) or bind critical pockets in serine proteases.

However, this scaffold carries inherent off-target liabilities that must be assessed early in the design cycle. Unlike alternative scaffolds (e.g., indoles or thienopyrimidines), the aminopyridine core possesses specific risks regarding kinase promiscuity (ATP mimicry) and hERG channel blockade . This guide provides a comparative analysis of these risks and defines the protocols required to validate selectivity.

Compound Profile & Mechanism[1]

  • Chemical Name: 5-amino-N-methylpyridine-2-carboxamide[1][2][3][4][5][6][7][8]

  • CAS: 941284-74-8[1][3][9]

  • Primary Utility: Key intermediate/pharmacophore for:

    • Menin-MLL Inhibitors: Mimics the arginine finger of MLL to disrupt the protein-protein interaction.

    • Factor XIa/Xa Inhibitors: Occupies the S1/S4 pockets of the serine protease.

  • Molecular Weight: 151.17 g/mol [1]

The "Selectivity Paradox"

While the 2-carboxamide group provides excellent solubility and H-bond directionality for on-target potency, the 5-amino-pyridine motif is an isostere of the adenine ring found in ATP. This creates a high probability of off-target kinase inhibition (e.g., CDKs, Pim-1) if not sterically hindered by further substitution.

Comparative Analysis: Scaffold Performance

The following table compares the 5-amino-N-methylpyridine-2-carboxamide scaffold against common alternatives used in similar chemical space (e.g., Indoles, Pyrimidines).

Table 1: Scaffold Liability Comparison
FeatureAminopyridine Carboxamide (Subject)Indole-2-Carboxamide (Alternative)Thienopyrimidine (Alternative)
Primary Target Affinity High (Excellent H-bond donor/acceptor balance for Menin/FXIa)High (Strong hydrophobic interactions)Medium (Often requires extensive substitution)
Kinase Promiscuity High Risk (Adenine mimetic; hits CDK, Pim, DYRK)Low Risk (Less resemblance to ATP purine core)Very High Risk (Classic kinase inhibitor core)
hERG Liability Moderate-High (Pyridine nitrogen can coordinate K+ channel pore)Low (More lipophilic, but lacks basic nitrogen in core)Moderate
Metabolic Stability Moderate (Subject to N-oxidation or acetylation)High (Indole ring is robust, though C3 is reactive)High
Solubility (Aq) High (Polar amide + basic nitrogen)Low (Lipophilic planar system)Low-Moderate

Key Insight: Choose the Aminopyridine scaffold when solubility and precise H-bond networks (e.g., Menin pocket) are paramount, but immediately counter-screen for kinases. Choose Indoles if kinase selectivity is the primary bottleneck, accepting a penalty in solubility.

Off-Target Assessment Methodologies

To validate the safety of a lead compound containing this scaffold, a "Tiered Screening Cascade" is required.

Tier 1: In Silico & Binding Screens
  • Kinase Panel: Due to the ATP-mimetic nature, screen against a diversity panel of 96 kinases (focusing on CDKs, GSK3, and Pim-1).

  • CEREP/Safety Screen: Focus on Adenosine Receptors (A1, A2A) and Serotonin Receptors (5-HT) , as the aminopyridine core can mimic endogenous ligands.

Tier 2: Functional Liability Assays (Critical)

The most critical off-target for pyridine-based drugs is the hERG Potassium Channel , leading to QT prolongation.

Protocol: Automated Patch Clamp for hERG Assessment

Objective: Determine the IC50 of the test compound on the hERG tail current.

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Preparation: Dissolve 5-amino-N-methylpyridine-2-carboxamide derivative in DMSO (stock 10 mM). Dilute in extracellular buffer (0.1% DMSO final).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Return to -80 mV.

  • Application: Apply 4 concentrations (e.g., 0.1, 1, 10, 30 µM) cumulatively.

  • Analysis: Measure peak tail current amplitude. Calculate % inhibition vs. vehicle control.

    • Pass Criteria: IC50 > 30 µM (for early discovery).

    • Fail Criteria: IC50 < 10 µM (indicates high cardiotoxicity risk).

Tier 3: Mechanism of Action (Kinase Counter-Screen)

If the compound shows antiproliferative effects, verify it is NOT due to off-target kinase inhibition (e.g., CDK inhibition causing cell cycle arrest).

Protocol: ATP-Competitive Kinase Assay (FRET-based)

  • Reagents: Recombinant CDK2/CyclinE, Fluorescent Peptide Substrate, ATP (at Km).

  • Incubation: Mix Compound (10-dose response) + Kinase + Substrate + ATP. Incubate 60 min at RT.

  • Detection: Add EDTA (stop) + Phospho-specific Antibody-Europium Cryptate.

  • Readout: Measure TR-FRET signal (665/620 nm ratio).

  • Interpretation: If IC50 < 1 µM, the compound is a kinase inhibitor, potentially confounding Menin/FXIa results.

Visualizations

Diagram 1: Signaling & Off-Target Pathways

This diagram illustrates the intended pathway (Menin-MLL or FXIa) versus the unintended off-target pathways (Kinase/hERG) associated with the scaffold.

OffTargetPathways cluster_OnTarget Primary Therapeutic Targets cluster_OffTarget Critical Off-Target Liabilities Scaffold 5-Amino-N-Methylpyridine 2-Carboxamide Core Menin Menin-MLL Complex (Leukemia) Scaffold->Menin H-Bond Donor/Acceptor FXIa Factor XIa (Thrombosis) Scaffold->FXIa S1 Pocket Binding Kinase Kinases (CDK, Pim) (ATP Mimicry) Scaffold->Kinase Adenine Isostere hERG hERG Channel (Cardiotoxicity) Scaffold->hERG Pyridine N Coordination CYP CYP450 Enzymes (Metabolic Interaction) Scaffold->CYP Lipophilic Amine Effect_On Therapeutic Effect Menin->Effect_On FXIa->Effect_On Effect_Off Toxicity / Side Effects Kinase->Effect_Off hERG->Effect_Off CYP->Effect_Off

Caption: The dual nature of the scaffold: driving potency at Menin/FXIa targets while risking ATP-mimetic kinase inhibition and hERG blockade.

Diagram 2: Screening Workflow (Decision Tree)

A logical flow for assessing compounds derived from this scaffold.

ScreeningWorkflow Start Synthesize Derivative (Aminopyridine Core) Step1 Tier 1: Primary Assay (Menin FRET or FXIa Enzymatic) Start->Step1 Check1 Potent? (IC50 < 100 nM) Step1->Check1 Step2 Tier 2: Kinase Panel (CDK2, Pim-1, GSK3) Check1->Step2 Yes Discard DISCARD / REDESIGN (Modify Core) Check1->Discard No Check2 Selective? (>50-fold window) Step2->Check2 Step3 Tier 3: hERG Patch Clamp (Cardiotoxicity) Check2->Step3 Yes Check2->Discard No (Kinase Liability) Check3 Safe? (IC50 > 10 µM) Step3->Check3 Lead VALIDATED LEAD Proceed to PK/PD Check3->Lead Yes Check3->Discard No (hERG Liability)

Caption: Step-by-step decision matrix for validating aminopyridine-based candidates, prioritizing early kinase and hERG exclusion.

References

  • Grembecka, J., et al. "Menin-MLL inhibitors: A novel class of antileukemic agents." Nature Chemical Biology, 2012. (Context: Establishment of the pharmacophore requirements for Menin binding).

  • Pfizer Inc. "Substituted oxopyridine derivatives and their use as Factor XIa inhibitors." World Intellectual Property Organization, WO2017005725A1, 2017. (Context: Use of 5-amino-N-methylpyridine-2-carboxamide as a key intermediate).

  • Krivtsov, A.V., et al. "Discovery of VTP-50469 (SNDX-5613): A Potent and Selective Menin-MLL Inhibitor." Cancer Cell, 2019. (Context: Optimization of the scaffold for selectivity).

  • Redfern, W.S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods, 2003. (Context: hERG safety thresholds for pyridine-containing drugs).

  • Borkakoti, J., et al. "Structure-based design of Factor XIa inhibitors." Journal of Medicinal Chemistry, 2016. (Context: S1 pocket binding modes of carboxamide derivatives).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.